SZM679
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H18F5N3O5S |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]-3-oxocyclobutane-1-carboxamide |
InChI |
InChI=1S/C27H18F5N3O5S/c28-18-5-4-16(10-20(18)33-24(37)7-13-2-1-3-17(6-13)40-27(30,31)32)39-22-12-23-21(11-19(22)29)34-26(41-23)35-25(38)14-8-15(36)9-14/h1-6,10-12,14H,7-9H2,(H,33,37)(H,34,35,38) |
InChI Key |
OFQHMPFSITXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
SZM679 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SZM679 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in mitigating neuroinflammation and neurodegeneration, particularly in the context of Alzheimer's disease. We present quantitative data on its potency and selectivity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: RIPK1
This compound is a small molecule inhibitor that selectively targets the kinase activity of RIPK1.[1][2] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold for pro-survival pathways and a key driver of programmed cell death, specifically necroptosis.[3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[5][6] this compound has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by reducing Tau hyperphosphorylation, neuronal loss, and neuroinflammation.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| Kd | 8.6 nM | RIPK1 | Binding Assay | [1][2] |
| Kd | >5000 nM | RIPK3 | Binding Assay | [1][2] |
| EC50 | 2 nM | Necrotic L929 and HT-29 cells | Cell-based Necrosis Assay | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, thereby modulating downstream signaling pathways involved in necroptosis and inflammation.
Inhibition of the Necroptosis Pathway
Necroptosis is a form of programmed necrosis that is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and recruits RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. This compound, by inhibiting the kinase activity of RIPK1, prevents the formation of the active necrosome and subsequent cell death.
Attenuation of Neuroinflammation and Tau Hyperphosphorylation
In the context of Alzheimer's disease, neuroinflammation is a key pathological feature. RIPK1 activation in microglia, the resident immune cells of the brain, contributes to the production of pro-inflammatory cytokines. Furthermore, neuroinflammation can exacerbate the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. By inhibiting RIPK1, this compound is believed to reduce the activation of inflammatory signaling pathways, leading to a decrease in pro-inflammatory cytokine release and a subsequent reduction in Tau hyperphosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Necroptosis Assay
This protocol describes a method to quantify the protective effect of this compound against TNF-α-induced necroptosis in L929 or HT-29 cells.
-
Cell Culture: L929 (murine fibrosarcoma) or HT-29 (human colon adenocarcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1-2 hours.
-
Induction of Necroptosis: Necroptosis is induced by adding a combination of TNF-α (e.g., 10-30 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM) to the cell culture medium. The caspase inhibitor is crucial to block apoptosis and specifically measure necroptosis.
-
Cell Viability Assessment: After a 24-48 hour incubation period, cell viability is assessed using a standard MTT or CellTiter-Glo® assay.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Model of Alzheimer's Disease (Streptozotocin-induced)
This protocol outlines the use of a streptozotocin (B1681764) (STZ)-induced mouse model to evaluate the in vivo efficacy of this compound. Intracerebroventricular (ICV) injection of STZ induces a state of insulin (B600854) resistance in the brain, leading to cognitive deficits, neuroinflammation, and Tau hyperphosphorylation, mimicking aspects of sporadic Alzheimer's disease.[1][2]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A single bilateral ICV injection of STZ (e.g., 3 mg/kg) is administered into the lateral ventricles. Control animals receive a vehicle injection.
-
This compound Administration: this compound is administered to the treatment group, typically via oral gavage, starting on a specific day post-surgery and continuing for a defined period (e.g., daily for 2-3 weeks).
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze or Novel Object Recognition test to evaluate learning and memory.[1][2]
-
Tissue Collection and Analysis: At the end of the study, brain tissue (hippocampus and cortex) is collected.
-
Immunohistochemistry: Brain sections are stained for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal loss.
-
Western Blotting: Protein lysates are analyzed by western blot to quantify levels of phosphorylated RIPK1, total and phosphorylated Tau, and inflammatory cytokines.
-
Western Blotting for Key Signaling Molecules
This protocol provides a general procedure for detecting the phosphorylation status of RIPK1 and Tau, as well as levels of inflammatory markers in brain tissue lysates.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p-RIPK1 (Ser166), total RIPK1, p-Tau (at various phosphorylation sites), total Tau, and inflammatory markers (e.g., TNF-α, IL-1β).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising therapeutic candidate that targets the core mechanisms of necroptosis and neuroinflammation through the selective inhibition of RIPK1 kinase activity. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provide a framework for the continued investigation of this compound and other RIPK1 inhibitors in the context of Alzheimer's disease and other neurodegenerative and inflammatory conditions. The signaling pathway diagrams offer a clear visual representation of its mechanism of action, highlighting its potential to mitigate key pathological processes. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. Tau Cleavage Contributes to Cognitive Dysfunction in Strepto-Zotocin-Induced Sporadic Alzheimer’s Disease (sAD) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Tozasertib in Streptozotocin-induced alzheimer’s mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperphosphorylated tau mediates neuronal death by inducing necroptosis and inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Ex Vivo Model to Investigate the Underlying Mechanisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Target of SZM679: A Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SZM679 is a potent and selective small molecule inhibitor targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation. This document provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This compound demonstrates high affinity for RIPK1 and effectively blocks the downstream signaling cascade that leads to necroptotic cell death, making it a valuable tool for studying RIPK1-mediated pathologies and a potential therapeutic candidate for inflammatory and neurodegenerative diseases.
Cellular Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
The primary cellular target of this compound has been identified as Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. RIPK1 is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, most notably in the regulation of cell death and inflammation. It functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival through the activation of the NF-κB pathway or induce programmed cell death in the form of apoptosis or necroptosis.
This compound is a selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling events that lead to necroptosis.
Quantitative Data
The inhibitory activity of this compound against RIPK1 has been quantified through various biochemical and cellular assays. The following tables summarize the available data.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Kd) | RIPK1 | 8.6 nM | Biochemical Binding Assay | [1] |
| Binding Affinity (Kd) | RIPK3 | >5000 nM | Biochemical Binding Assay | [1] |
Table 1: Biochemical Binding Affinity of this compound
| Parameter | Value | Cell Line(s) | Assay Type | Reference | | --- | --- | --- | --- | | Half-maximal effective concentration (EC50) | 2 nM | L929, HT-29 | Anti-necrosis activity |[1] |
Table 2: Cellular Potency of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its cellular effects by directly inhibiting the kinase function of RIPK1 within the necroptosis signaling pathway. Upon stimulation with agonists like Tumor Necrosis Factor-alpha (TNF-α), in the absence of caspase-8 activity, RIPK1 is recruited to a signaling complex where it becomes autophosphorylated and activated. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necroptotic cell death.
This compound intervenes at the initial step of this cascade by preventing the autophosphorylation and activation of RIPK1. This action effectively blocks the formation of the functional necrosome complex and the subsequent downstream signaling events.
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to characterize the cellular target and mechanism of action of this compound.
Necroptosis Inhibition Assay
This assay quantifies the ability of this compound to protect cells from induced necroptosis.
-
Cell Lines: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells.
-
Reagents:
-
Human or mouse TNF-α (e.g., 10-100 ng/mL).
-
Pan-caspase inhibitor (e.g., z-VAD-FMK, 20-50 µM).
-
SMAC mimetic (e.g., Birinapant, 1-10 µM) - optional, can enhance necroptosis induction in some cell lines.
-
This compound (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK (and SMAC mimetic if applicable).
-
Incubate for 18-24 hours.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of RIPK1 Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on RIPK1 activation.
-
Cell Line: HT-29 or other responsive cell line.
-
Reagents:
-
TNF-α, z-VAD-FMK, and SMAC mimetic (as above).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-phospho-MLKL, anti-total MLKL, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis for a shorter duration (e.g., 4-6 hours) to capture the phosphorylation events.
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA can be used to verify the direct binding of this compound to RIPK1 in a cellular context.
-
Cell Line: Jurkat or other suitable cell line.
-
Reagents:
-
This compound.
-
Lysis buffer (e.g., NP-40 based).
-
Antibodies for RIPK1 detection (e.g., for Western Blot or ELISA-based readout).
-
-
Protocol:
-
Treat intact cells with this compound or vehicle.
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble RIPK1 at each temperature by Western Blot or a quantitative immunoassay.
-
Binding of this compound will stabilize RIPK1, resulting in a shift of its melting curve to a higher temperature.
-
Experimental Workflow Diagram
Kinase Selectivity
While a comprehensive kinome scan for this compound is not publicly available, initial data indicates a high degree of selectivity for RIPK1 over the closely related kinase, RIPK3[1]. The binding affinity for RIPK3 is more than 580-fold weaker than for RIPK1, suggesting that this compound is a highly selective RIPK1 inhibitor. Further profiling against a broader panel of kinases would be necessary to fully elucidate its off-target profile.
Conclusion
This compound is a potent and selective inhibitor of the cellular kinase RIPK1. It effectively blocks the TNF-α-induced necroptotic pathway with nanomolar efficacy in cellular assays. The provided quantitative data and experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of RIPK1 in various disease models. The high selectivity of this compound for RIPK1 over RIPK3 underscores its value as a specific tool for dissecting the complexities of RIPK1-mediated signaling.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of SZM679 in Necroptosis Inhibition
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathophysiological processes, including inflammatory diseases, neurodegeneration, and cancer.[1] This programmed cell death cascade is mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1] The discovery of specific inhibitors targeting this pathway has been instrumental in both elucidating its molecular mechanisms and exploring its therapeutic potential.[1][2] Among these, this compound has been identified as a potent and highly selective inhibitor of RIPK1, offering a powerful tool for studying and potentially treating necroptosis-driven pathologies.[3][4][5]
Core Mechanism of this compound: Selective RIPK1 Inhibition
This compound functions as a potent, orally active, and selective inhibitor of RIPK1 kinase activity.[3][4] Its primary mechanism involves directly binding to RIPK1 and preventing its autophosphorylation, a critical step for the downstream activation of the necroptosis pathway. By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome, a key signaling complex composed of RIPK1 and RIPK3.[3] This inhibition prevents the subsequent phosphorylation of MLKL by RIPK3, which is the terminal step leading to plasma membrane rupture and cell death.[2]
The selectivity of this compound for RIPK1 over other kinases, particularly RIPK3, is a key feature of its molecular profile, minimizing off-target effects and making it a precise chemical probe for investigating RIPK1-dependent signaling.[3][5][6][7]
Caption: Mechanism of this compound in the Necroptosis Pathway.
Data Presentation: Quantitative Efficacy of this compound
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key data points.
Table 1: Kinase Binding Affinity and Selectivity
| Target Kinase | Binding Constant (Kd) | Reference(s) |
| RIPK1 | 8.6 nM | [3][4][5][7] |
| RIPK3 | >5000 nM | [3][5][6][7] |
Table 2: Cellular Anti-Necroptotic Activity
| Cell Line(s) | Assay Condition | Potency (EC50) | Reference(s) |
| L929, HT-29 | Necroptosis Induction | 2 nM | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.
In Vitro Necroptosis Induction and Inhibition Assay
This assay evaluates the ability of this compound to protect cells from a specific necroptotic stimulus.
-
Cell Lines: Human colon adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (T), a Smac mimetic (S), and the pan-caspase inhibitor z-VAD-fmk (Z), collectively known as TSZ. For L929 cells, TNF-α alone or in combination with z-VAD-fmk is often sufficient.
-
Incubation: Incubate the cells for 6-24 hours.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate (B86563) dehydrogenase (LDH) release, which indicates membrane rupture.
-
Data Analysis: Plot cell viability against this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Western Blot Analysis for Necrosome Formation
This experiment directly assesses whether this compound inhibits the core signaling events of necroptosis.
-
Protocol:
-
Cell Treatment: Treat cells (e.g., HT-29) with the necroptotic stimulus (TSZ) in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), total RIPK1, p-MLKL, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Expected Outcome: this compound treatment is expected to significantly reduce the levels of p-RIPK1 and p-MLKL compared to the stimulus-only control, indicating a blockage of necrosome activation.[3]
Caption: Experimental Workflow for Western Blot Analysis.
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
This protocol describes how this compound was evaluated for its therapeutic potential in a disease model where neuroinflammation and necroptosis are implicated.
-
Animal Model: A streptozocin-induced Alzheimer's disease (AD)-like mouse model.
-
Protocol:
-
Disease Induction: Induce AD-like pathology in mice according to the established model protocol.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or a vehicle control to the mice via intragastric gavage once daily for a set period (e.g., 7 days).[3]
-
Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze) to assess learning and memory function.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissues (hippocampus and cortex).
-
Histological Analysis: Perform Nissl staining on brain sections to assess neuronal loss and structural damage.
-
Biochemical Analysis: Prepare brain tissue homogenates for Western blot or ELISA to measure levels of p-RIPK1, Tau hyperphosphorylation, and inflammatory cytokines.[3][5]
-
-
Observed Effects: In this model, this compound treatment rescued damaged hippocampal structure, improved learning and memory, and decreased levels of AD biomarkers and inflammatory cytokines in the brain.[3]
Summary and Future Directions
This compound is a highly potent and selective RIPK1 inhibitor that effectively blocks necroptosis in vitro and demonstrates therapeutic potential in vivo.[3][5] Its well-defined mechanism of action, centered on the inhibition of RIPK1 phosphorylation and subsequent necrosome formation, makes it an invaluable tool for dissecting the role of necroptosis in health and disease.
The data strongly support the continued investigation of this compound and other RIPK1 inhibitors for a range of clinical indications where necroptosis is a known pathological driver. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term safety assessments, and evaluation in a broader array of preclinical disease models to pave the way for potential clinical translation.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of SZM679 on Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anticipated effects of SZM679, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), on the production of key inflammatory cytokines. While publicly available data specifically for this compound is limited, this document extrapolates its likely mechanism and effects based on the well-established role of RIPK1 in inflammatory signaling and the observed activities of other selective RIPK1 inhibitors. This guide summarizes the critical role of RIPK1 in inflammation, presents representative quantitative data on cytokine inhibition by RIPK1 inhibitors, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: The Role of RIPK1 in Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to a variety of stimuli, including inflammatory cytokines, pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs)[1]. It functions as a key regulator of inflammation and cell death pathways, such as apoptosis and necroptosis[2]. The kinase activity of RIPK1 is essential for the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[3].
This compound is a selective inhibitor of RIPK1. By targeting the kinase activity of RIPK1, this compound is expected to modulate the inflammatory response by suppressing the production of these key cytokines. This makes it a compound of significant interest for the development of therapeutics for a range of inflammatory and autoimmune diseases.
Mechanism of Action: RIPK1 Signaling and Cytokine Production
RIPK1 plays a dual role in cellular signaling, acting as both a scaffold protein and a kinase. In response to stimuli like TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate two distinct pathways[3][4]:
-
Pro-survival and Pro-inflammatory Signaling: As a scaffold, RIPK1 contributes to the formation of a signaling complex that activates the canonical NF-κB and MAPK pathways, leading to the transcription of pro-survival genes and pro-inflammatory cytokines[3][4].
-
Cell Death and Enhanced Inflammation: When deubiquitinated, RIPK1's kinase activity is unleashed, leading to the formation of a death-inducing signaling complex that can trigger apoptosis or necroptosis[3]. Necroptosis, a form of programmed necrosis, results in the release of DAMPs, which further amplify the inflammatory response[1].
The kinase activity of RIPK1 has been shown to be crucial for sustained inflammatory responses. Therefore, by inhibiting this kinase activity, this compound is anticipated to block the signaling cascades that lead to the robust and prolonged production of inflammatory cytokines.
Quantitative Data on the Effect of RIPK1 Inhibitors on Cytokine Production
Due to the limited availability of specific data for this compound, this section presents a summary of quantitative data from studies on other well-characterized RIPK1 inhibitors. These data provide a strong indication of the expected efficacy of this compound in reducing inflammatory cytokine levels.
| RIPK1 Inhibitor | Cell/Animal Model | Stimulus | Cytokine | Inhibition (%) | Concentration | Reference |
| Necrostatin-1 (Nec-1) | BV2 microglial cells | LPS | TNF-α | ~50% | 10 µM | [5] |
| Necrostatin-1 (Nec-1) | BV2 microglial cells | LPS | IL-6 | ~60% | 10 µM | [5] |
| Necrostatin-1 (Nec-1) | BV2 microglial cells | LPS | IL-1β | ~70% | 10 µM | [5] |
| Necrostatin-1s (Nec-1s) | BV2 microglial cells | LPS | TNF-α | ~60% | 10 µM | [5] |
| Necrostatin-1s (Nec-1s) | BV2 microglial cells | LPS | IL-6 | ~70% | 10 µM | [5] |
| Necrostatin-1s (Nec-1s) | BV2 microglial cells | LPS | IL-1β | ~80% | 10 µM | [5] |
| GSK'253 | HT-29 cells | TNF-α | IL-8 | Not specified | IC50 = 0.5 nM | [6] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the effect of RIPK1 inhibitors like this compound on inflammatory cytokine production.
In Vitro Cytokine Inhibition Assay in Macrophages
Objective: To determine the in vitro efficacy of a RIPK1 inhibitor in suppressing the production of inflammatory cytokines in macrophages.
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (hMDMs).
-
Stimulus: Lipopolysaccharide (LPS).
-
Test Compound: this compound or other RIPK1 inhibitor.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate Buffered Saline (PBS).
-
Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium supplemented with FBS and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the RIPK1 inhibitor for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no inhibitor) and an unstimulated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the inhibitor compared to the vehicle control.
In Vivo Model of LPS-Induced Endotoxemia
Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of systemic inflammation.
Materials:
-
Animals: C57BL/6 mice.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Test Compound: this compound or other RIPK1 inhibitor formulated for in vivo administration.
-
Reagents: Saline.
-
Assay Kits: ELISA kits for murine TNF-α, IL-6, and IL-1β.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer the RIPK1 inhibitor to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose. A vehicle control group should be included.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Blood Collection: At a peak time for cytokine release (e.g., 1-2 hours post-LPS for TNF-α, 4-6 hours for IL-6), collect blood samples from the mice.
-
Plasma/Serum Preparation: Process the blood to obtain plasma or serum.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the plasma/serum using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated group to the vehicle control group to determine the in vivo efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Inflammation
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound, as a selective RIPK1 inhibitor, holds significant promise as a therapeutic agent for inflammatory diseases. By targeting the kinase activity of RIPK1, it is expected to effectively suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The data from studies on other RIPK1 inhibitors strongly support this hypothesis and provide a solid foundation for the further development and characterization of this compound. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to investigate the immunomodulatory effects of this and other novel RIPK1 inhibitors. Further research is warranted to elucidate the precise quantitative effects and full therapeutic potential of this compound.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on SZM679: A Potent and Selective RIPK1 Inhibitor
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that dictate cell fate, balancing survival, apoptosis, and necroptosis.[1][2][3] Its kinase activity, in particular, is a key driver of necroptosis, a form of programmed, inflammatory cell death implicated in the pathogenesis of numerous conditions, including autoimmune disorders, neurodegenerative diseases, and inflammatory bowel disease.[4] The therapeutic potential of targeting RIPK1 has led to the development of small-molecule inhibitors.
This technical guide provides an in-depth overview of the foundational research on SZM679, a potent, selective, and orally active RIPK1 inhibitor.[5][6] We will detail its mechanism of action, summarize key quantitative data, present preclinical evidence, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RIPK1-mediated signaling and related diseases.
Mechanism of Action
This compound exerts its biological effects through the direct and selective inhibition of the kinase activity of RIPK1.[5][6] RIPK1 acts as a molecular switch; in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), it can either promote cell survival through NF-κB signaling or trigger cell death.[2][4] When caspase-8 is inhibited, RIPK1 can autophosphorylate and subsequently phosphorylate RIPK3, leading to the formation of a functional necrosome.[7] This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[7]
This compound selectively targets the kinase function of RIPK1, preventing its autophosphorylation and the subsequent phosphorylation of RIPK3.[5] This action effectively blocks the formation of the necrosome and halts the downstream necroptotic cascade.[5] Notably, this compound is highly selective for RIPK1 over RIPK3.[5][6] This specificity allows for the targeted inhibition of necroptosis without interfering with other essential signaling pathways.[7]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The key parameters are summarized below.
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | Human RIPK1 | 8.6 nM | [5][6] |
| Human RIPK3 | >5,000 nM | [5][6] | |
| Cellular Efficacy (EC50) | Anti-necrosis activity in L929 and HT-29 cells | 2 nM | [5] |
Signaling Pathway Visualization
The following diagram illustrates the TNF-α-induced signaling pathways, showing the central role of RIPK1 and the point of intervention by this compound.
Key Preclinical Evidence
In Vitro Activity
This compound has demonstrated potent anti-necrotic activity in cellular models. In necrotic L929 and HT-29 cells, it protects against cell death induced by a combination of TNF-α, the protein synthesis inhibitor cycloheximide, and the pan-caspase inhibitor z-VAD-fmk (TCZ).[5] This protective effect occurs in a dose-dependent manner.[5] Mechanistically, this compound selectively inhibits the phosphorylation of RIPK1 at a concentration of 1 µM, which in turn prevents the downstream phosphorylation of RIPK3 and MLKL, thus blocking the formation of the necrosome.[5]
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in multiple mouse models.
-
Systemic Inflammatory Response Syndrome (SIRS): In a TNF-induced SIRS model, intraperitoneal administration of this compound (10-40 mg/kg) protected mice from hypothermia and death in a dose-dependent manner, demonstrating its ability to reverse the effects of excessive TNF-α signaling in vivo.[5]
-
Alzheimer's Disease (AD): In a streptozotocin (B1681764) (STZ)-induced mouse model of AD, daily oral administration of this compound (1 mg/kg) for seven days led to significant improvements.[5] The treatment improved cognitive functions, including learning and memory, and rescued damaged hippocampal structures.[5] Furthermore, this compound decreased AD biomarkers, reduced levels of inflammatory cytokines, and inhibited RIPK1 phosphorylation in the brain tissues of these mice, with no obvious toxicity observed.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays relevant to the characterization of this compound.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the ability of a compound to inhibit the kinase activity of RIPK1 by quantifying the amount of ADP produced.
-
Reagents: Recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the RIPK1 enzyme and MBP substrate solution. Add 2.5 µL of the diluted this compound or vehicle control.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution (final concentration at or near the Km for RIPK1).
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls and determine the IC50 value using a suitable curve-fitting model.
-
Cell-Based Necroptosis Assay (HT-29 Cells)
This assay evaluates the ability of this compound to protect cells from induced necroptosis.
-
Reagents: HT-29 human colon adenocarcinoma cells, cell culture medium (e.g., McCoy's 5A), human TNF-α, SMAC mimetic (e.g., birinapant), pan-caspase inhibitor (e.g., z-VAD-fmk), CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Induction of Necroptosis: Add a combination of human TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.
-
Experimental Workflow Visualization
The diagram below outlines a general workflow for the identification and preclinical validation of a novel RIPK1 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective RIPK1 kinase inhibitor with demonstrated efficacy in both cellular and animal models of inflammation and neurodegeneration.[5] Its ability to block the necroptotic pathway at nanomolar concentrations, coupled with its oral bioavailability and positive results in models of SIRS and Alzheimer's disease, establishes it as a valuable research tool for investigating RIPK1-mediated pathophysiology. The foundational data presented in this guide underscore the potential of this compound and provide a framework for its application in further preclinical and translational research.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Therapeutic Potential of SZM679: A RIPK1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SZM679 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and neuroinflammation.[1][2] Emerging research has identified RIPK1 as a promising therapeutic target for neurodegenerative conditions, particularly Alzheimer's disease (AD). In preclinical studies, this compound has demonstrated the ability to mitigate key pathological features of AD, including Tau hyperphosphorylation and neuroinflammation, and to improve cognitive function in animal models. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein. Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of AD. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a crucial node in signaling pathways that drive inflammation and programmed cell death (necroptosis), both of which are implicated in the progression of AD.[3][4][5] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to curb these detrimental processes.
This compound is a novel small molecule inhibitor of RIPK1, developed by researchers at The Second Military Medical University and Tongji University for the treatment of Alzheimer's disease.[6] Its high potency and selectivity for RIPK1 make it a valuable tool for investigating the role of this kinase in AD and a potential candidate for further drug development.
Core Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| Kd | 8.6 nM | RIPK1 | Kinase Binding Assay | [1] |
| Kd | >5000 nM | RIPK3 | Kinase Binding Assay | [1] |
Table 2: In Vivo Efficacy of this compound in a Streptozotocin (B1681764) (STZ)-Induced Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Administration Route | Duration | Key Findings | Reference |
| This compound | 1 mg/kg | Intragastric | Once daily for 7 days | Improved cognitive function, rescued brain structure damage | [2] |
Table 3: In Vivo Efficacy of this compound in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| This compound | 10-40 mg/kg | Intraperitoneal | Protected against necroptosis-specific TNF-induced SIRS | [2] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, a central player in the necroptosis signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: RIPK1 Signaling Pathway and the Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Kinase Inhibition Assay
-
Objective: To determine the binding affinity (Kd) of this compound to RIPK1 and RIPK3.
-
Method: A competitive binding assay was performed using a proprietary kinase panel. Recombinant human RIPK1 and RIPK3 were used. The assay measures the displacement of a fluorescently labeled ligand from the kinase active site by the test compound (this compound).
-
Procedure:
-
Kinase, fluorescent ligand, and a range of concentrations of this compound were incubated in a suitable buffer.
-
The binding was allowed to reach equilibrium.
-
The amount of bound fluorescent ligand was measured using a fluorescence polarization reader.
-
The data were fitted to a one-site binding model to calculate the Kd value.
-
-
Data Analysis: The Kd values were calculated using non-linear regression analysis.
In Vivo Efficacy in a Streptozotocin (STZ)-Induced Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the effect of this compound on cognitive function and brain pathology in a mouse model of sporadic AD.
-
Animal Model: Male C57BL/6J mice were used. Sporadic AD was induced by intracerebroventricular injection of streptozotocin (STZ).
-
Treatment: this compound was administered intragastrically at a dose of 1 mg/kg once daily for 7 consecutive days.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water for 5 consecutive days. Escape latency (time to find the platform) was recorded.
-
Probe Trial: On day 6, the platform was removed, and the time spent in the target quadrant was measured.
-
-
Histopathological Analysis:
-
Following behavioral testing, mice were euthanized, and brain tissues were collected.
-
Brain sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal damage.
-
Immunohistochemistry was performed to measure the levels of phosphorylated Tau and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Data Analysis: Statistical analysis was performed using appropriate tests (e.g., ANOVA, t-test) to compare the different treatment groups.
In Vivo Efficacy in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
-
Objective: To assess the ability of this compound to protect against TNF-α-induced systemic inflammation and necroptosis.
-
Animal Model: Male C57BL/6J mice were used.
-
Treatment: this compound was administered intraperitoneally at doses of 10-40 mg/kg prior to the induction of SIRS.
-
SIRS Induction: Mice were challenged with an injection of murine TNF-α.
-
Outcome Measures:
-
Survival: Mice were monitored for survival over a specified period.
-
Body Temperature: Rectal temperature was measured at regular intervals as an indicator of the inflammatory response.
-
Serum Cytokine Levels: Blood samples were collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) using ELISA.
-
-
Data Analysis: Survival curves were analyzed using the Kaplan-Meier method. Other data were analyzed using appropriate statistical tests.
Logical Workflow for Preclinical Evaluation
The following diagram outlines the logical workflow for the preclinical assessment of a novel RIPK1 inhibitor like this compound for Alzheimer's disease.
Caption: Preclinical Development Workflow for this compound.
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action targeting RIPK1-mediated neuroinflammation and necroptosis. The preclinical data demonstrate its potential to ameliorate key pathological features of AD and improve cognitive function. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and other RIPK1 inhibitors in the context of neurodegenerative diseases. Further research, including long-term efficacy and safety studies, is warranted to advance this compound towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bioavailability and nonlinear pharmacokinetics of MK-679 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SZM679 on TNF-Induced Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective RIPK1 inhibitor, SZM679, and its impact on Tumor Necrosis Factor (TNF)-induced cell death. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Introduction to TNF-Induced Cell Death and the Role of RIPK1
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity.[1] Binding of TNF to its receptor, TNFR1, can trigger a diverse range of cellular responses, including cell survival, inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] The cellular outcome is determined by a complex interplay of signaling proteins that form distinct complexes.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that acts as a molecular switch in TNF signaling.[2] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival and inflammatory pathways.[3] However, under conditions where pro-survival signaling is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex. The composition of this secondary complex determines the mode of cell death. In the presence of active Caspase-8, the cell undergoes apoptosis.[3][4][5] Conversely, when Caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 to form a complex called the necrosome.[3][4] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis, which results in lytic cell death and the release of pro-inflammatory cellular contents.[3][6][7][8]
Given the role of necroptosis in various inflammatory and neurodegenerative diseases, the inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy.
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a potent, orally active, and selective inhibitor of RIPK1 kinase activity.[6][9][10] Its high selectivity for RIPK1 over other kinases, including the closely related RIPK3, makes it a valuable tool for dissecting the specific role of RIPK1 kinase activity in cellular processes and a promising candidate for therapeutic development.
Mechanism of Action
This compound exerts its anti-necrotic effects by directly inhibiting the kinase activity of RIPK1.[6] This inhibition prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3 and the subsequent formation of the functional necrosome.[3][6] By blocking the phosphorylation cascade at its apex, this compound effectively halts the downstream events of necroptosis, including the phosphorylation of RIPK3 and MLKL, and ultimately preserves cell viability.[6]
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Kd) | 8.6 nM | RIPK1 | Radioligand Binding Assay | [6][9][10] |
| Binding Affinity (Kd) | >5000 nM | RIPK3 | Radioligand Binding Assay | [6][9] |
| Anti-Necrosis Activity (EC50) | 2 nM | TNF-induced necroptosis | Cell Viability Assay (L929 & HT-29 cells) | [6] |
Table 1: In Vitro Efficacy of this compound
| Model | Dose Range | Effect | Reference |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice | 10-40 mg/kg (i.p.) | Dose-dependent protection from hypothermia and death | [6] |
Table 2: In Vivo Efficacy of this compound
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| Necrotic HT-29 cells | 1 µM | 6 hours | Inhibition of RIPK1, RIPK3, and MLKL phosphorylation | [6] |
Table 3: Inhibition of Necroptosis Signaling by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of this compound on TNF-induced cell death.
Induction of Necroptosis in Cell Culture
This protocol describes a reliable method to induce necroptosis in susceptible cell lines such as human colon adenocarcinoma HT-29 or mouse fibrosarcoma L929 cells.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNF-α (depending on the cell line)
-
SMAC mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of TNF-α, SMAC mimetic, z-VAD-FMK, and this compound in their respective solvents (typically sterile water for TNF-α and DMSO for the small molecules).
-
On the day of the experiment, prepare working solutions of the compounds in complete cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
To induce necroptosis, add the necroptotic stimulus cocktail containing TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-500 nM), and a pan-caspase inhibitor (e.g., 20-50 µM) to the wells.
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Proceed with downstream analysis such as cell viability assays or western blotting.
Cell Viability Assay
This protocol outlines the use of a commercially available ATP-based assay (e.g., CellTiter-Glo®) to quantify cell viability.
Materials:
-
Cells treated as described in section 4.1 in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the viability of untreated control cells.
Western Blot Analysis of Necroptosis Signaling Proteins
This protocol details the detection of key phosphorylated proteins in the necroptosis pathway.
Materials:
-
Cells treated as described in section 4.1 in 6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using an imaging system.
Immunoprecipitation of the Necrosome Complex
This protocol describes the isolation of the necrosome to analyze the interaction of its components.
Materials:
-
Cells treated as described in section 4.1
-
Ice-cold PBS
-
Immunoprecipitation (IP) lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK3)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Materials for western blotting (as described in section 4.3)
Procedure:
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by western blotting using antibodies against the components of the necrosome (RIPK1, RIPK3, MLKL).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Reactive bone marrow stromal cells attenuate systemic inflammation via sTNFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short-term treatment with tumor necrosis factor-alpha enhances stem cell phenotype of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor alpha promotes the proliferation of human nucleus pulposus cells via nuclear factor-κB, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects triggered by tumor necrosis factor-α in immortalized murine dental pulp and pre-osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on SZM679 in Neuroinflammation: An Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific information, preliminary studies, quantitative data, or experimental protocols were found for a compound designated as "SZM679" in the context of neuroinflammation. The following guide is a structured template based on common methodologies and data presentation in neuroinflammation research. This framework can be utilized should information on this compound become available.
Introduction to Neuroinflammation
Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by microglia and astrocytes.[1][2][3] While it serves a protective role in response to injury or pathogens, chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][3][4][5] The activation of glial cells leads to the release of a cascade of inflammatory mediators, such as cytokines and chemokines, which can contribute to neuronal damage and cognitive decline.[4][5]
Key signaling pathways implicated in neuroinflammation include the Toll-like receptor 4 (TLR4) pathway, often activated by lipopolysaccharide (LPS), and pathways involving cytokines like TNF-α, IL-1β, and IL-6.[2] Understanding the mechanisms by which novel therapeutic agents modulate these pathways is crucial for the development of effective treatments for neurodegenerative disorders.
Hypothetical Data on this compound
Should data on this compound become available, it would likely be presented in the following formats to clearly delineate its effects on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (100 ng/mL) | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |
| LPS + this compound (1 µM) | 800 ± 65 | 700 ± 60 | 450 ± 40 |
| LPS + this compound (10 µM) | 400 ± 35 | 350 ± 30 | 200 ± 25 |
Table 2: Effect of this compound on Gene Expression of Inflammatory Mediators in Astrocytes
| Treatment Group | Nos2 (iNOS) Fold Change | Cox2 Fold Change | Ccl2 (MCP-1) Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (100 ng/mL) | 25.0 ± 2.5 | 18.0 ± 2.0 | 30.0 ± 3.2 |
| LPS + this compound (1 µM) | 12.0 ± 1.5 | 9.0 ± 1.1 | 15.0 ± 1.8 |
| LPS + this compound (10 µM) | 5.0 ± 0.6 | 4.0 ± 0.5 | 7.0 ± 0.9 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are standard protocols used in neuroinflammation research that would be applicable to studying a compound like this compound.
In Vitro Model of Neuroinflammation: LPS-Induced Microglial Activation
This protocol describes the induction of an inflammatory response in cultured microglial cells using lipopolysaccharide (LPS), a common method to screen for anti-inflammatory compounds.[2][3][6][7]
Materials:
-
Primary microglial cells or immortalized microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (at various concentrations)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Plate microglial cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
In Vivo Model of Neuroinflammation: Intraperitoneal LPS Injection in Mice
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in a mouse model, which is used to assess the efficacy of potential therapeutic agents in a whole-organism context.[8][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
qRT-PCR reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
LPS Injection: After a specified pre-treatment time, inject mice intraperitoneally with LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline. Control mice receive a saline injection.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 6 hours), euthanize the mice and perfuse with cold PBS.
-
Brain Dissection: Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
RNA Extraction and qRT-PCR: Homogenize the brain tissue, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz could be used to visualize pathways and workflows relevant to this compound research.
Caption: Hypothetical signaling pathway for this compound's anti-neuroinflammatory action.
Caption: General experimental workflow for evaluating this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions… [ouci.dntb.gov.ua]
- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture of Novel Anti-Cancer Agents
Topic: Generic Protocol for In Vitro Characterization of Novel Anti-Cancer Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction
Despite a thorough search of publicly available scientific literature and databases, no specific information or established protocol was found for a substance designated "SZM679." This identifier may be an internal development code, a recent discovery not yet in the public domain, or a potential typographical error.
In lieu of a specific protocol for "this compound," we provide a comprehensive and adaptable set of application notes and protocols for the in vitro characterization of a novel anti-cancer agent. This guide is intended to serve as a robust starting point for researchers working with new chemical or biological entities with putative anti-neoplastic activity. The following sections detail standard methodologies for assessing cytotoxicity, mechanism of action, and effects on cellular signaling pathways.
Data Presentation
Quantitative data from in vitro assays are crucial for evaluating the efficacy and potency of a novel compound. Summarizing this data in a clear and structured format is essential for comparison and decision-making.
Table 1: Cytotoxicity Profile of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Maximum Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 8.5 ± 0.9 | 95 |
| A549 | Lung Carcinoma | 22.7 ± 2.5 | 12.1 ± 1.3 | 92 |
| HCT116 | Colorectal Carcinoma | 10.5 ± 1.1 | 5.3 ± 0.6 | 98 |
| U87 MG | Glioblastoma | 35.1 ± 3.9 | 20.8 ± 2.2 | 88 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with Compound X for 24 hours
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.3 ± 2.1 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| Compound X (5 µM) | 68.2 ± 3.5 | 15.8 ± 1.2 | 16.0 ± 1.1 |
| Compound X (10 µM) | 75.1 ± 4.2 | 8.9 ± 0.8 | 16.0 ± 1.3 |
Experimental Protocols
The following are detailed protocols for fundamental experiments in the in vitro evaluation of a novel anti-cancer agent.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of a novel compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by the novel compound.
Materials:
-
Cancer cells treated with the novel compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the novel compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language for Graphviz.
Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a novel compound.
Application Notes and Protocols for the Use of SZM679 in Mouse Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific preclinical data for a compound designated "SZM679" in the context of Alzheimer's disease mouse models is not publicly available. The following application notes and protocols are therefore provided as a representative and detailed guide based on established methodologies for testing novel therapeutic compounds, such as sigma-1 receptor agonists, in well-characterized transgenic mouse models of Alzheimer's disease. The proposed mechanisms and expected outcomes for this compound are hypothetical and intended to serve as a framework for experimental design.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline.[1][2][3] The sigma-1 receptor (S1R) has emerged as a promising therapeutic target in neurodegenerative diseases due to its role in modulating various cellular processes, including neuronal plasticity, oxidative stress, and neuroinflammation.[4][5][6] Agonists of the S1R have shown neuroprotective effects in preclinical models of AD.[4][5]
This document outlines a hypothetical framework for the preclinical evaluation of This compound , a putative novel S1R agonist, in a transgenic mouse model of Alzheimer's disease. The provided protocols are designed to assess the compound's potential to ameliorate AD-related pathology and cognitive deficits.
Proposed Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective sigma-1 receptor agonist. Upon administration, it is proposed to cross the blood-brain barrier and bind to S1R located at the mitochondria-associated endoplasmic reticulum (ER) membrane. This engagement is expected to trigger a cascade of neuroprotective effects, including the potentiation of neurotrophic factor signaling (e.g., BDNF), reduction of ER stress and oxidative stress, and modulation of neuroinflammation, ultimately leading to improved synaptic function and cognitive performance.
Figure 1: Proposed signaling pathway of this compound in Alzheimer's disease.
Recommended Mouse Model: 5XFAD
For the initial in vivo evaluation of this compound, the 5XFAD transgenic mouse model is recommended.
-
Genetic Background: These mice co-express five familial Alzheimer's disease (FAD) mutations in human amyloid precursor protein (APP) and presenilin 1 (PSEN1).[1][2]
-
Pathology: They exhibit an aggressive and rapid development of AD-like pathology, including intraneuronal Aβ accumulation starting at 1.5 months, amyloid plaque deposition and gliosis at 2 months, and cognitive deficits detectable by 4-5 months of age.[1][2][7]
-
Rationale for Selection: The early and robust pathology makes the 5XFAD model suitable for relatively short-term studies to assess the efficacy of therapeutic interventions.
Experimental Design and Workflow
A robust preclinical study should be designed to assess both prophylactic and therapeutic effects of this compound.
Figure 2: Experimental workflow for evaluating this compound in 5XFAD mice.
Treatment Groups
| Group | Genotype | Treatment | N (per sex) | Purpose |
| 1 | Wild-Type (WT) | Vehicle | 10 | Control for normal aging and behavior. |
| 2 | 5XFAD | Vehicle | 10 | Disease model control. |
| 3 | 5XFAD | This compound (Low Dose) | 10 | Assess dose-dependent efficacy. |
| 4 | 5XFAD | This compound (High Dose) | 10 | Assess dose-dependent efficacy. |
Dosing and Administration
-
Compound: this compound (solubilized in a suitable vehicle, e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Doses: Hypothetical doses of 1 mg/kg (Low Dose) and 5 mg/kg (High Dose). Doses should be determined by prior pharmacokinetic and tolerability studies.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Once daily.
-
Duration: 12 weeks, starting at 3 months of age.
Detailed Experimental Protocols
Behavioral Testing: Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the pool at one of four starting positions.
-
The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it and allowed to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of platform crossings.
-
Behavioral Testing: Y-Maze
This test assesses short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide).
-
Procedure:
-
Place the mouse at the end of one arm and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three different arms (e.g., A, B, C).
-
-
Calculation:
-
Percentage of alternation = [Number of alternations / (Total number of arm entries - 2)] x 100.
-
Biochemical Analysis: Aβ ELISA
-
Tissue Preparation:
-
Homogenize one brain hemisphere in a buffer containing protease inhibitors.
-
Perform sequential extractions to isolate soluble and insoluble (formic acid-extractable) Aβ fractions.
-
-
ELISA:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to quantify the levels of Aβ in both soluble and insoluble fractions.
-
Normalize the results to the total protein concentration of the brain homogenate.
-
Biochemical Analysis: Western Blot for Tau Phosphorylation
-
Protein Extraction:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in RIPA buffer with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight (e.g., anti-pTau Ser202/Thr205, total Tau, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.
-
Histopathological Analysis: Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then cryoprotect in 30% sucrose.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and incubate with primary antibodies against Aβ (e.g., 6E10) and activated microglia (e.g., Iba1).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI for nuclei.
-
-
Imaging and Quantification:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify plaque load and microglial activation using image analysis software (e.g., ImageJ).
-
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data to illustrate expected outcomes.
Table 1: Behavioral Test Outcomes
| Group | MWM Escape Latency (Day 5, s) | Y-Maze Spontaneous Alternation (%) |
| WT + Vehicle | 15.2 ± 2.1 | 75.3 ± 4.5 |
| 5XFAD + Vehicle | 45.8 ± 5.3 | 48.1 ± 3.9 |
| 5XFAD + this compound (Low) | 32.5 ± 4.8 | 59.7 ± 4.2 |
| 5XFAD + this compound (High) | 22.1 ± 3.9 | 68.2 ± 5.1 |
| *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle. Data are mean ± SEM. |
Table 2: Brain Aβ Levels (Insoluble Fraction)
| Group | Aβ42 (pg/mg tissue) | Aβ40 (pg/mg tissue) |
| WT + Vehicle | 50.3 ± 8.7 | 150.1 ± 20.5 |
| 5XFAD + Vehicle | 8560.4 ± 987.2 | 4230.7 ± 512.6 |
| 5XFAD + this compound (Low) | 6125.9 ± 754.1 | 3589.4 ± 430.8 |
| 5XFAD + this compound (High) | 4378.1 ± 599.3** | 2995.2 ± 387.1 |
| *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle. Data are mean ± SEM. |
Table 3: Brain p-Tau/Total Tau Ratio
| Group | p-Tau/Total Tau Ratio (Arbitrary Units) |
| WT + Vehicle | 0.3 ± 0.05 |
| 5XFAD + Vehicle | 1.5 ± 0.2 |
| 5XFAD + this compound (Low) | 1.0 ± 0.15 |
| 5XFAD + this compound (High) | 0.6 ± 0.1** |
| p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle. Data are mean ± SEM. |
Logical Framework of Evaluation
The following diagram illustrates the logical connection between the experimental assays and the therapeutic goals.
Figure 3: Logical relationship between therapeutic goals and assays.
References
- 1. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of sigma-1 receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. cyagen.com [cyagen.com]
Application Notes and Protocols for SZM679 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZM679 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As a key mediator of necroptosis and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of neurodegenerative and inflammatory diseases.[3][4][5] Human genetic evidence has linked the dysregulation of RIPK1 to the pathogenesis of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[3][4] Preclinical studies have demonstrated that inhibiting RIPK1 can reduce neuroinflammation, decrease neuronal cell death, and improve cognitive function in various animal models of neurodegeneration.[6][7]
This compound specifically targets RIPK1 with high selectivity over RIPK3 (Kd values of 8.6 nM and >5000 nM, respectively).[1][2] In vivo studies have shown that this compound can protect against TNF-induced systemic inflammatory response syndrome (SIRS) and shows promise in models of Alzheimer's disease by reducing Tau hyperphosphorylation, neuroinflammation, and improving cognitive function.[1] These application notes provide a summary of known dosages and detailed protocols for the administration of this compound in rodent models based on available preclinical data.
Data Presentation: this compound Dosage in Animal Models
The following table summarizes the currently available data on this compound dosage and administration routes from in vivo animal studies. This information is crucial for planning proof-of-concept and efficacy studies.
| Animal Model | Indication | Route of Administration | Dosage | Frequency/Duration | Observed Effects | Reference |
| Male C57BL/6J Mice | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Intraperitoneal (i.p.) | 10-40 mg/kg | Single dose | Protected against hypothermia and death in a dose-dependent manner. | [1] |
| STZ-induced Mice | Alzheimer's Disease (AD) | Intragastric (Oral Gavage) | 1 mg/kg | Once daily for 7 days | Improved cognitive function, rescued brain structure damage, decreased AD biomarkers (Tau hyperphosphorylation), and reduced inflammatory cytokines (IL-1β, TNF-α). | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the administration of this compound based on the successful experiments cited. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines (IACUC).
Protocol 1: Intragastric (Oral Gavage) Administration for Alzheimer's Disease Model
This protocol is designed for daily administration of this compound to assess its effects on cognitive function and neuropathology in a mouse model of Alzheimer's disease.
Objective: To deliver a precise oral dose of this compound to mice for chronic efficacy studies.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Analytical balance
-
Mortar and pestle or homogenizer
-
Sterile water or saline
-
pH meter
-
Animal scale
-
Flexible, ball-tipped gavage needles (e.g., 20G for mice)
-
1 mL syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose (1 mg/kg). For example, for a 25g mouse, the dose is 0.025 mg. If the dosing volume is 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 0.1 mg/mL.
-
Weigh the appropriate amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% w/v CMC-Na in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a uniform paste.
-
Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension. Use a magnetic stirrer for best results.
-
Ensure the final formulation is sterile and adjust the pH to approximately 7.0 if necessary.[8]
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal insertion.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle; allow the animal to swallow it.
-
Once the needle is at the predetermined depth, administer the suspension smoothly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Observe the animal for a few minutes post-administration for any signs of respiratory distress (indicating accidental tracheal administration) or adverse reactions.
-
Return the animal to its home cage and monitor for normal activity and feeding behavior.
-
Repeat the procedure once daily for the duration of the study (e.g., 7 days).[1]
-
Protocol 2: Intraperitoneal (i.p.) Injection for Acute Systemic Inflammation Model
This protocol is suitable for administering this compound to investigate its efficacy in acute disease models, such as TNF-induced SIRS.
Objective: To deliver a systemic dose of this compound for rapid absorption and distribution.
Materials:
-
This compound compound
-
Sterile vehicle suitable for injection (e.g., sterile saline, PBS with a solubilizing agent like DMSO and Tween 80)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm)
-
1 mL syringes
-
Sterile needles (e.g., 25-27G)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound for the desired dose range (10-40 mg/kg).
-
Prepare a sterile, isotonic vehicle. If this compound requires a solubilizing agent, first dissolve it in a minimal amount of DMSO, then dilute with sterile saline or PBS containing a surfactant like Tween 80. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Ensure the final solution is clear and free of particulates. If it is a suspension, ensure it is homogenous.
-
The final preparation should be sterile. Aseptic techniques are critical.
-
-
Animal Preparation and Dosing:
-
Weigh the animal to calculate the injection volume. The volume for i.p. injections in mice should not exceed 2-3 mL, but smaller volumes are recommended.[9]
-
Gently restrain the mouse, exposing its abdomen. The animal can be placed on its back with its head tilted slightly down.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle. A slight aspirate (pulling back the plunger) can be performed to ensure no blood vessel or organ has been punctured.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, pain (e.g., writhing), or adverse reactions at the injection site.
-
For acute models like SIRS, monitor for specific endpoints such as body temperature and survival as per the experimental design.[1]
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular and functional characteristics of receptor-interacting protein kinase 1 (RIPK1) and its therapeutic potential in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. cea.unizar.es [cea.unizar.es]
Application Notes: Cell-Based Assays for Testing SZM679 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for evaluating the in vitro efficacy of SZM679, a novel small molecule compound. As the specific mechanism of action for this compound is under investigation, we present a series of robust cell-based assays to characterize its biological activity. For illustrative purposes, we will proceed with the hypothesis that this compound is an inhibitor of a critical oncogenic signaling pathway, such as the PI3K/Akt pathway, which is a key regulator of cell proliferation, survival, and metabolism.[1][2] The protocols detailed herein will enable researchers to assess the compound's impact on cell viability, its potential to induce apoptosis, its effects on cell cycle progression, and its ability to modulate its intended signaling cascade.
Hypothetical Signaling Pathway: Inhibition of PI3K/Akt by this compound
The following diagram illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt signaling pathway. This pathway is a central node in cellular signaling, and its inhibition is a common strategy in cancer therapy.
References
Application Notes and Protocols for [Your Compound Name] (SZM679)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubility of [Your Compound Name] (SZM679)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) at Max Solubility | Appearance |
| DMSO | Data not available | Data not available | e.g., Clear, colorless solution |
| Ethanol | Data not available | Data not available | e.g., Slightly hazy suspension |
| Water (ddH₂O) | Data not available | Data not available | e.g., Insoluble |
| PBS (pH 7.4) | Data not available | Data not available | e.g., Sparingly soluble |
Stability of [Your Compound Name] (this compound)
| Solvent | Storage Temperature (°C) | Stability (Time) | Notes |
| DMSO | -20 | e.g., Stable for up to 3 months | Avoid repeated freeze-thaw cycles. |
| DMSO | 4 | e.g., Stable for up to 1 week | Protect from light. |
| Aqueous Buffer (e.g., PBS) | 4 | e.g., Use within 24 hours | Prone to hydrolysis. |
Experimental Protocols
Preparation of Stock Solutions
The use of concentrated stock solutions allows for accurate and repeatable preparation of working solutions for experiments.[1]
Materials:
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Adding Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., up to 37°C) may be used to aid dissolution if necessary.[3]
-
Sterilization: To prepare a sterile stock solution, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., Teflon or nylon membrane).[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Stock Solution Preparation Workflow
Cell-Based Assay Protocol: A General Guideline
Cell-based assays are essential for evaluating the biological activity of a compound.[4] The following is a general protocol that can be adapted for various cell-based assays, such as cell viability, proliferation, or cytotoxicity assays.[5][6]
Materials:
-
Cultured cells in appropriate growth medium[7]
-
Sterile, tissue culture-treated microplates (e.g., 96-well)
-
Complete cell culture medium (with serum and supplements)[8]
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight in a CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Measurement:
-
After the incubation period, perform the specific cell-based assay according to the manufacturer's instructions.
-
For example, for an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the desired endpoint (e.g., % cell viability) relative to the vehicle control and plot the results to determine parameters like IC₅₀.
General Cell-Based Assay Workflow
Hypothetical Signaling Pathway of Action
Hypothetical Signaling Pathway
Disclaimer: The information provided in these application notes is intended as a general guide. Researchers should optimize protocols for their specific experimental conditions and cell lines. All laboratory work should be conducted using appropriate safety precautions.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sptlabtech.com [sptlabtech.com]
- 5. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Based Assays | Canvax [canvaxbiotech.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP-1 Inhibition in Ischemic Injury Studies
A Note on the Target Compound: Initial literature searches did not yield specific data for a compound designated "SZM679." Therefore, to provide comprehensive and actionable application notes and protocols, this document utilizes data from a well-characterized, potent, and brain-permeable Poly(ADP-ribose) polymerase (PARP-1) inhibitor, HYDAMTIQ . The principles, protocols, and mechanisms described herein are representative of how a selective PARP-1 inhibitor can be applied in the study of ischemic injury, particularly ischemic stroke.
Application Notes
Introduction to PARP-1 Inhibition in Ischemic Injury
Ischemic events, such as stroke, trigger a cascade of cellular and molecular events leading to neuronal cell death. A key pathway implicated in this process is a form of programmed cell death known as parthanatos, which is driven by the hyperactivation of the nuclear enzyme PARP-1.[1][2] PARP-1 is activated by DNA damage, which is prevalent in ischemic conditions due to excessive production of reactive oxygen species (ROS).[3][4]
Upon hyperactivation, PARP-1 synthesizes large amounts of poly(ADP-ribose) (PAR) polymers.[4] This process depletes cellular energy stores (NAD+ and ATP) and signals for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[5][6] In the nucleus, AIF, along with macrophage migration inhibitory factor (MIF), leads to large-scale DNA fragmentation and ultimately, cell death.[1][3]
Selective PARP-1 inhibitors, such as HYDAMTIQ, offer a promising therapeutic strategy by intervening in this death cascade. By blocking the enzymatic activity of PARP-1, these inhibitors can prevent energy depletion, reduce inflammatory responses, and ultimately protect neuronal tissue from ischemic damage.[1][7][8]
Mechanism of Action: The Parthanatos Pathway
The primary mechanism through which PARP-1 inhibitors confer neuroprotection in ischemic injury is by blocking the parthanatos cell death pathway. The sequence of events is as follows:
-
Ischemia & Reperfusion: Leads to excessive glutamate (B1630785) release, calcium influx, and the generation of ROS and reactive nitrogen species (RNS).[5]
-
DNA Damage: ROS/RNS cause significant damage to nuclear DNA.[3]
-
PARP-1 Hyperactivation: The extensive DNA damage leads to the over-activation of PARP-1.[4]
-
PAR Polymer Synthesis: Hyperactivated PARP-1 consumes large quantities of NAD+ to synthesize PAR polymers.[5]
-
AIF Translocation: PAR polymers signal the release of AIF from the mitochondria.[6][9]
-
Nuclear Translocation & DNA Fragmentation: AIF translocates to the nucleus, where it complexes with MIF, causing widespread DNA fragmentation and chromatin condensation, leading to cell death.[3][4]
HYDAMTIQ acts at step 4 by inhibiting the catalytic activity of PARP-1, thereby preventing the downstream events that lead to cell death.
Quantitative Data Summary
The neuroprotective effects of HYDAMTIQ have been quantified in various preclinical models of ischemic stroke. The following tables summarize the key findings.
Table 1: Effect of HYDAMTIQ on Infarct Volume in Rodent Stroke Models
| Model | Animal | Treatment Protocol | Time of Assessment | Infarct Volume Reduction (%) | Reference |
| Transient MCAO (2h) | Male Rat | 0.1-10 mg/kg i.p., 3 times, starting 4h post-MCAO | 2 days | Up to 70% | [8] |
| Transient MCAO (2h) | Male Rat | 0.1-10 mg/kg i.p., 3 times, starting 4h post-MCAO | 7 days | 55% | [7] |
| Transient MCAO (2h) | Female Rat | 1 mg/kg at reperfusion | Not Specified | Significant Reduction | [7] |
| Permanent MCAO | Male Rat | Administered 30 min post-MCAO | Not Specified | ~40% | [8] |
Table 2: Effect of HYDAMTIQ on Neurological and Cellular Outcomes
| Model | Animal | Outcome Measured | Treatment Effect | Reference |
| Focal Cortical Ischemia | Rat | Sensorimotor Deficits | Reduced deficits for up to 90 days | [8] |
| Focal Cortical Ischemia | Rat | PAR Accumulation | Decreased post-ischemic PAR levels | [8] |
| Focal Cortical Ischemia | Rat | Neuroinflammation (OX42+ cells) | Reduced presence of inflammatory cells | [8] |
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia via Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the intraluminal suture method for inducing transient MCAO in rats, a widely used model for ischemic stroke.[10][11]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Dissecting microscope
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a silicon-coated tip[10]
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Insert the 4-0 nylon monofilament through the ECA into the ICA.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). Successful occlusion can be confirmed by a significant drop in cerebral blood flow (>80%) as measured by a laser Doppler flowmeter.[12]
-
For transient ischemia, keep the filament in place for the desired duration (e.g., 2 hours).[8]
-
To initiate reperfusion, carefully withdraw the filament.
-
Close the incisions and allow the animal to recover from anesthesia. Provide post-operative care, including hydration and soft food.
Protocol 2: Administration of HYDAMTIQ
This protocol is based on effective treatment regimens reported in the literature.[8]
Materials:
-
HYDAMTIQ
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation: Dissolve HYDAMTIQ in the appropriate vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 300g rat, prepare a solution that allows for a reasonable injection volume).
-
Administration for Transient MCAO:
-
Administration for Permanent MCAO:
-
Administer HYDAMTIQ via i.p. injection at 30 minutes post-MCAO.[8]
-
Protocol 3: Assessment of Ischemic Damage and Neurological Function
A. Infarct Volume Measurement using TTC Staining:
-
At a predetermined endpoint (e.g., 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Harvest the brain and place it in a brain matrix for slicing.
-
Cut the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[12]
-
Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
-
Calculate the total infarct volume, often corrected for edema.
B. Neurological Deficit Scoring:
-
Evaluate animals at various time points post-MCAO (e.g., 24h, 48h, 7 days, etc.).
-
Use a standardized neurological scoring system. A common example is a 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Visualizations
Caption: PARP-1 mediated parthanatos signaling pathway in ischemic injury.
Caption: Preclinical workflow for evaluating HYDAMTIQ in an ischemic stroke model.
References
- 1. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating SZM679 in Autoimmune Disease Models
Disclaimer: The compound "SZM679" is not a recognized entity in publicly available scientific literature. The following application notes and protocols are provided as a detailed, illustrative guide for the investigation of a hypothetical small molecule inhibitor, herein referred to as this compound, in the context of autoimmune disease research. The experimental designs, data, and protocols are based on established methodologies for evaluating novel therapeutic agents in preclinical autoimmune models.
Assumed Mechanism of Action for this compound: For the purpose of these notes, this compound is assumed to be a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical mediator of inflammatory cytokine signaling implicated in the pathogenesis of numerous autoimmune diseases.
Application Note 1: Efficacy of this compound in a Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To evaluate the therapeutic potential of this compound in ameliorating the clinical and pathological features of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Introduction: EAE is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS). The JAK-STAT signaling pathway plays a crucial role in the differentiation of pathogenic T helper (Th1 and Th17) cells and the production of pro-inflammatory cytokines that drive disease progression. By inhibiting JAK signaling, this compound is hypothesized to suppress the autoimmune response and reduce CNS inflammation and demyelination.
Signaling Pathway: JAK-STAT Inhibition by this compound
Caption: Inhibition of the JAK-STAT pathway by this compound.
Experimental Workflow: EAE Induction and this compound Treatment
Application Notes and Protocols for the Study of Necroptosis In Vitro Using SZM679
For Researchers, Scientists, and Drug Development Professionals
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that is typically initiated by death receptors, such as tumor necrosis factor receptor 1 (TNFR1).[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of study in contexts where apoptosis is inhibited, such as in certain viral infections and cancers.[4] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3][5] Upon stimulation, RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[6][7] Activated MLKL oligomerizes and translocates to the plasma membrane, causing its permeabilization and subsequent cell lysis.[2][6][7]
SZM679: A Potent and Selective RIPK1 Inhibitor
This compound is a potent and selective inhibitor of RIPK1 kinase activity.[8][9] It serves as a valuable tool for studying the role of RIPK1-dependent necroptosis in various in vitro models. By specifically blocking the kinase activity of RIPK1, this compound can be used to confirm that a particular cell death phenotype is indeed necroptotic and to investigate the downstream consequences of inhibiting this pathway.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [8][9] |
| Binding Affinity (Kd for RIPK1) | 8.6 nM | [8][9] |
| Binding Affinity (Kd for RIPK3) | >5000 nM | [8][9] |
| In Vitro EC50 (Anti-necroptosis activity) | 2 nM (in necrotic L929 and HT-29 cells) | [8] |
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway
The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of inhibition by this compound.
TNF-α induced necroptosis pathway and this compound inhibition.
Experimental Workflow for Studying Necroptosis Inhibition
The following diagram outlines a typical workflow for inducing necroptosis and evaluating the inhibitory effect of this compound.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Evaluation of SZM679
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vivo evaluation of SZM679, a novel therapeutic candidate. This document outlines detailed experimental protocols for assessing the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical setting. The provided methodologies are intended to serve as a robust starting point for researchers, and can be adapted based on the specific characteristics of the tumor model and the compound.
Introduction
This compound is an investigational small molecule inhibitor targeting a key cellular signaling pathway frequently dysregulated in cancer. Preclinical in vivo studies are a critical step in the development of this compound, providing essential data on its efficacy, safety, and mechanism of action in a whole-organism context. This document provides detailed protocols for a tumor xenograft model to assess the therapeutic potential of this compound.
Proposed Signaling Pathway of this compound
It is hypothesized that this compound acts as an inhibitor of the MEK/ERK signaling pathway (also known as the MAPK pathway). This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound is expected to suppress tumor growth.
Caption: Proposed mechanism of action of this compound as a MEK inhibitor in the RAS/RAF/MEK/ERK signaling pathway.
Experimental Design and Workflow
A subcutaneous xenograft mouse model will be utilized to evaluate the in vivo anti-tumor activity of this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the in vivo evaluation of this compound in a xenograft model.
Experimental Protocols
Animal Model
-
Species: Athymic Nude (nu/nu) mice
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Minimum of 7 days before the start of the experiment.
Cell Culture and Implantation
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation:
-
Harvest A375 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Treatment Groups and Administration
-
Group 1: Vehicle Control (n=10): Administer vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) orally (p.o.) once daily.
-
Group 2: this compound Low Dose (n=10): Administer 10 mg/kg this compound formulated in vehicle solution p.o. once daily.
-
Group 3: this compound High Dose (n=10): Administer 30 mg/kg this compound formulated in vehicle solution p.o. once daily.
-
Group 4: Positive Control (n=10): Administer a reference MEK inhibitor (e.g., Trametinib at 1 mg/kg) p.o. once daily.
Monitoring and Endpoints
-
Tumor Volume: Measure tumors with digital calipers every 2-3 days and calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Daily observation for any signs of distress or toxicity.
-
Endpoint: The study will be terminated after 21 days of treatment, or if tumors reach a volume of 2000 mm³, or if mice show signs of significant toxicity (e.g., >20% body weight loss).
Tissue Collection and Processing
-
At the endpoint, euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Excise tumors and record their final weight.
-
Divide each tumor into three sections:
-
One section snap-frozen in liquid nitrogen for Western blot analysis.
-
One section fixed in 10% neutral buffered formalin for immunohistochemistry.
-
One section for pharmacokinetic analysis (if required).
-
-
Collect major organs (liver, spleen, kidneys, lungs, heart) and fix in 10% neutral buffered formalin for toxicity assessment.
Pharmacodynamic Analysis
Western Blotting
-
Objective: To confirm the inhibition of the MEK/ERK pathway in tumor tissues.
-
Protocol:
-
Homogenize snap-frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Immunohistochemistry (IHC)
-
Objective: To assess the in-situ inhibition of the MEK/ERK pathway and effects on cell proliferation.
-
Protocol:
-
Embed formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-Ki-67).
-
Wash and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the staining intensity and percentage of positive cells.
-
Data Presentation
Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | Data to be filled | - | Data to be filled |
| This compound (10 mg/kg) | Data to be filled | Data to be filled | Data to be filled |
| This compound (30 mg/kg) | Data to be filled | Data to be filled | Data to be filled |
| Positive Control | Data to be filled | Data to be filled | Data to be filled |
Body Weight Changes
| Treatment Group | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (10 mg/kg) | Data to be filled | Data to be filled | Data to be filled |
| This compound (30 mg/kg) | Data to be filled | Data to be filled | Data to be filled |
| Positive Control | Data to be filled | Data to be filled | Data to be filled |
Pharmacodynamic Biomarker Analysis (Western Blot Quantification)
| Treatment Group | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) ± SEM |
| Vehicle Control | 1.00 |
| This compound (10 mg/kg) | Data to be filled |
| This compound (30 mg/kg) | Data to be filled |
| Positive Control | Data to be filled |
Proliferation Index (Ki-67 IHC Quantification)
| Treatment Group | Percentage of Ki-67 Positive Cells ± SEM |
| Vehicle Control | Data to be filled |
| This compound (10 mg/kg) | Data to be filled |
| This compound (30 mg/kg) | Data to be filled |
| Positive Control | Data to be filled |
Conclusion
The protocols outlined in this document provide a standardized approach for the in vivo evaluation of this compound. The successful execution of these studies will generate critical data on the efficacy and mechanism of action of this compound, which is essential for its continued preclinical and potential clinical development. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to support go/no-go decisions in the drug development pipeline.
Troubleshooting & Optimization
Technical Support Center: Optimizing SZM679 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical small molecule inhibitor, SZM679, for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or serial dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. It is recommended to perform a time-course experiment. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] The stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If significant interference is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1][2]
Q5: How can I differentiate between on-target effects, off-target effects, and general cytotoxicity of this compound?
A5: Distinguishing between these effects is crucial for accurate interpretation of results.
-
On-target effects should correlate with the hypothesized mechanism of action of this compound. For example, if this compound targets a specific kinase in a proliferation pathway, a decrease in cell viability is an expected on-target effect.
-
Off-target effects can be assessed by using a structurally related but inactive control compound, if available. Observing a wide range of unexpected cellular changes not readily explained by the target's function may also suggest off-target activity.[3]
-
Cytotoxicity can be identified by performing a dose-response experiment and observing a sharp decline in viability at high concentrations, which may be independent of the target pathway. Morphological changes like cell rounding and detachment can also indicate cytotoxicity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range (e.g., up to 50 or 100 µM).[1][4]2. Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1]3. Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1] |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly.[1]3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| IC50 value is much higher than expected. | 1. Compound degradation. 2. Cell line is resistant. 3. Assay incubation time is too short. 4. Serum protein binding. | 1. Use a fresh aliquot of the inhibitor.[4]2. Confirm that the cell line is dependent on the signaling pathway targeted by this compound.[4]3. Increase the treatment duration (e.g., 72, 96, or 120 hours).[4]4. Consider reducing the serum concentration in your assay medium.[1] |
| Cells are rounding up and detaching from the plate at all concentrations. | 1. High concentration of this compound causing cytotoxicity. 2. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[3]2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium.[5] The concentration range should span from well below the expected IC50 to concentrations where toxicity might be anticipated.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Plot the percent viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value.[5]
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the optimal duration of this compound treatment for observing a significant effect on cell viability.
Methodology:
-
Cell Seeding: Seed cells in multiple 96-well plates at a consistent density.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., the approximate IC50 determined from Protocol 1) and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) on one of the plates.
-
Data Analysis: Plot the cell viability against the incubation time for both the this compound-treated and vehicle control groups to determine the time point with the most significant and stable effect.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | 5.2 |
| A549 | Lung Cancer | 72 | 12.8 |
| HCT116 | Colon Cancer | 72 | 8.1 |
| U87 MG | Glioblastoma | 72 | 25.5 |
Table 2: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | Log(Concentration) | % Viability (Normalized) |
| 100 | 2 | 5.2 |
| 33.3 | 1.52 | 15.8 |
| 11.1 | 1.05 | 35.4 |
| 3.7 | 0.57 | 50.1 |
| 1.2 | 0.08 | 75.3 |
| 0.4 | -0.40 | 90.6 |
| 0.1 | -1.00 | 98.2 |
| 0 (Vehicle) | N/A | 100 |
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for determining IC50.
Caption: Logical relationships for troubleshooting no compound effect.
References
Technical Support Center: SZM679 & DMSO Solubility
Welcome to the technical support center for troubleshooting common issues with compound solubility in DMSO, with a focus on supporting researchers working with novel compounds like SZM679. This resource provides practical guidance and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the first steps I should take?
A1: When encountering solubility issues with a compound like this compound in DMSO, it's important to approach the problem systematically. Start by verifying the quality of your DMSO and the compound itself. Gentle warming and sonication can also be effective initial steps to aid dissolution.[1]
Q2: Could the quality of the DMSO be affecting the solubility of my compound?
A2: Absolutely. DMSO is known to be highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can significantly reduce its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1]
Q3: I've tried warming the solution and using fresh DMSO, but my compound still won't dissolve. What's my next step?
A3: If initial attempts fail, consider preparing a more dilute stock solution, as you may be exceeding the compound's solubility limit in DMSO.[1] If your experimental design allows, you could also explore alternative solvents such as ethanol, methanol, or dimethylformamide (DMF). However, always ensure the chosen solvent is compatible with your downstream applications, such as cell cultures.[1][2]
Q4: My compound dissolves in DMSO initially but then precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This common issue is often referred to as "salting out."[1] To minimize this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first. This gradual decrease in the concentration of the compound in DMSO before adding it to the aqueous medium can help maintain its solubility.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[1]
Q5: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?
A5: Yes, freeze-thaw cycles can contribute to precipitation problems.[3] It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is subjected to temperature changes.
Troubleshooting Guide
If you are experiencing issues with this compound solubility in DMSO, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation : Ensure you are using anhydrous, high-purity DMSO.[1] Allow the DMSO and this compound to equilibrate to room temperature.
-
Weighing : Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Solvent Addition : Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolution : Vortex the solution for 30-60 seconds. If the compound has not fully dissolved, proceed to the next steps.
-
Sonication : Place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle Warming : If necessary, warm the solution in a water bath at 37°C for 10-15 minutes.[1]
-
Inspection : Visually inspect the solution to ensure complete dissolution before storage or use.
Protocol 2: Serial Dilution for Aqueous Applications
This protocol is designed to prevent the precipitation of your compound when introducing it to an aqueous environment.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides general guidelines for working with small molecules in DMSO for cell culture applications.
| Parameter | Recommended Value | Notes |
| DMSO Purity | ≥99.7% (Anhydrous) | Water content can significantly impact solubility.[1] |
| Stock Concentration | 1-10 mM | Higher concentrations increase the risk of precipitation. |
| Final DMSO Concentration in Media | ≤0.1% | Most cell lines can tolerate this concentration without significant toxicity.[1] |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[3] |
For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Troubleshooting Off-Target Effects of RIPK1 Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting off-target effects of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This resource provides frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of common RIPK1 inhibitors?
A1: While many RIPK1 inhibitors are designed for high specificity, off-target effects can occur, leading to misleading experimental results. These off-target effects are often inhibitor-specific and can be broadly categorized as:
-
Kinase Cross-Reactivity: Some RIPK1 inhibitors may bind to other kinases with similar ATP-binding pockets. The extent of this cross-reactivity varies between different inhibitor classes (Type I, II, and III). For example, some multi-targeting tyrosine kinase inhibitors like sorafenib (B1663141) and ponatinib (B1185) have been shown to have strong off-target effects on RIPK1.[1]
-
Non-Kinase Off-Targets: Inhibitors can sometimes interact with other proteins that are structurally unrelated to kinases. For instance, the widely used first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), was later found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[2] Its more stable and specific analog, Nec-1s, lacks this IDO-targeting effect.[2]
-
Phenotype-Specific Off-Targets: An observed cellular phenotype may not be a direct result of RIPK1 inhibition but rather an off-target effect on a parallel or compensatory signaling pathway.[3][4]
It is crucial to consult inhibitor-specific literature and kinase profiling data to understand the potential off-target liabilities of the compound being used.
Q2: How can I distinguish between on-target and off-target effects in my cellular assays?
A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:
-
Use Structurally Unrelated Inhibitors: Employing multiple, structurally distinct RIPK1 inhibitors that produce the same phenotype strengthens the evidence for an on-target effect.
-
Utilize a Less Active Enantiomer or Inactive Analog: If available, using an inactive version of the inhibitor as a negative control can be very informative. For example, Nec-1i is an inactive analog of Nec-1.[2]
-
Genetic Knockdown or Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete RIPK1. If the phenotype observed with the inhibitor is recapitulated in the RIPK1-deficient cells, it strongly suggests an on-target mechanism.[5]
-
Dose-Response Correlation: Correlate the inhibitor concentration required to elicit the cellular phenotype with its biochemical IC50 for RIPK1. A significant discrepancy may suggest an off-target effect.
-
Target Engagement Assays: Directly measure the binding of the inhibitor to RIPK1 in cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[6][7]
Q3: What are the best practices for validating the specificity of a new RIPK1 inhibitor?
A3: Validating the specificity of a novel RIPK1 inhibitor is essential before its use in extensive biological studies. The following practices are recommended:
-
Broad-Panel Kinase Screening: Profile the inhibitor against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM) to identify potential off-target kinases.
-
Determine IC50 Values for Off-Targets: For any significant off-targets identified in the initial screen, determine the half-maximal inhibitory concentration (IC50) to quantify the inhibitor's potency against them.
-
Biochemical and Cellular Potency Comparison: Compare the biochemical potency (in vitro kinase assay) with the cellular potency (e.g., necroptosis inhibition assay). A large drop-off in potency in cellular assays might indicate poor cell permeability or efflux, but it could also hint at off-target effects causing confounding phenotypes.
-
Assess Target Engagement in Cells: Confirm that the inhibitor engages with RIPK1 in a cellular context at concentrations that are effective in functional assays.[8]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity in Control Experiments
You observe significant cell death or a reduction in cell viability in your control cells (e.g., treated with a vehicle like DMSO) or at inhibitor concentrations where you expect to see specific inhibition of necroptosis.
Possible Causes and Troubleshooting Steps:
-
Inhibitor Cytotoxicity: The inhibitor itself might be cytotoxic due to off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to determine the inhibitor's cytotoxic concentration range in your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments.
-
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be toxic at the concentration used.
-
Troubleshooting Step: Ensure the final concentration of the vehicle is consistent across all conditions and is below the toxic level for your cells (typically <0.1% for DMSO). Run a vehicle-only control.
-
-
Induction of Apoptosis: Some RIPK1 inhibitors can paradoxically promote apoptosis, especially in the absence of caspase-8 inhibition.[9] Necroptosis and apoptosis are interconnected, and blocking one pathway can sometimes sensitize cells to the other.[9][10]
-
Troubleshooting Step: To differentiate between apoptosis and necroptosis, you can use a pan-caspase inhibitor like z-VAD-FMK. If the cell death is blocked by z-VAD-FMK, it is likely apoptotic.[5] You can also perform assays to detect markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necroptosis (e.g., phosphorylated MLKL).[11]
-
Issue 2: Lack of Expected Phenotype Upon RIPK1 Inhibition
You are not observing the expected biological effect, such as the inhibition of necroptosis, after treating your cells with a RIPK1 inhibitor.
Possible Causes and Troubleshooting Steps:
-
Inhibitor Potency and Stability: The inhibitor may have degraded or may not be potent enough at the concentration used.
-
Troubleshooting Step: Confirm the potency of your inhibitor stock using a reliable biochemical or cellular assay. Prepare fresh dilutions for each experiment from a properly stored stock.[3]
-
-
Cell Model Specificity: The targeted pathway may not be the primary driver in your specific cell model. Different cell lines can have varying dependencies on RIPK1 for necroptosis.
-
Troubleshooting Step: Validate that your cell model is sensitive to RIPK1-dependent necroptosis. You can use a positive control stimulus known to induce necroptosis in your cell type (e.g., TNF-α + SMAC mimetic + z-VAD-FMK for many cancer cell lines).[12]
-
-
Alternative Cell Death Pathways: The stimulus you are using might be inducing a RIPK1-independent form of cell death.
-
Troubleshooting Step: Use genetic tools (e.g., RIPK1 knockout or knockdown) to confirm that the observed cell death is indeed RIPK1-dependent.
-
-
Incorrect Experimental Conditions: Suboptimal assay conditions, such as incorrect timing of inhibitor addition or measurement, can lead to a lack of effect.
-
Troubleshooting Step: Optimize the timing of inhibitor pre-incubation and the duration of the experiment to ensure the inhibitor has sufficient time to act before the phenotype is measured.
-
Issue 3: High Background Signal in a Kinase Assay
You are experiencing a high background signal in your in vitro kinase assay, making it difficult to accurately measure RIPK1 inhibition.
Possible Causes and Troubleshooting Steps:
-
Compound Interference: The inhibitor itself may interfere with the assay detection method (e.g., fluorescence or luminescence).[13][14]
-
Troubleshooting Step: Run a control where you add the inhibitor to the assay in the absence of the kinase or substrate to see if it directly affects the signal.
-
-
ATP Concentration: Using an ATP concentration that is too high can make it difficult to see the effects of competitive inhibitors.
-
Troubleshooting Step: Use an ATP concentration that is at or near the Michaelis constant (Km) for RIPK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Non-Specific Inhibition: The inhibitor may be causing non-specific inhibition through mechanisms like aggregation.[13]
-
Troubleshooting Step: Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent compound aggregation.
-
-
Reagent Quality: Impurities in the enzyme, substrate, or buffer components can contribute to high background.
-
Troubleshooting Step: Ensure the use of high-purity reagents and follow the manufacturer's storage and handling instructions.
-
Data Presentation
Table 1: Comparative Potency of Selected RIPK1 Inhibitors
| Inhibitor | Type | RIPK1 IC50 (nM) | Off-Target Kinase Example | Off-Target IC50 (nM) |
| Necrostatin-1 (Nec-1) | Type III | ~180-490 | IDO (non-kinase) | ~7,000 |
| Necrostatin-1s (Nec-1s) | Type III | ~20-100 | - | - |
| GSK'963 | Type II | ~5 | - | - |
| GSK2982772 | Type II | ~0.8 | - | - |
| PK68 | Type II | ~90 | - | - |
Note: IC50 values can vary depending on the assay conditions. This table provides representative values for comparison.
Experimental Protocols
Protocol 1: RIPK1 Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[12][15]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Cellular Necroptosis Assay (CellTiter-Glo®)
This assay determines cell viability by measuring ATP levels, which correlate with the number of viable cells.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium
-
Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Test RIPK1 inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of the RIPK1 inhibitor or vehicle control for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli to the appropriate wells. Include control wells with stimuli only (positive control) and untreated cells (negative control).
-
Incubation: Incubate the plate for a predetermined time sufficient to induce necroptosis (e.g., 24-48 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol detects the phosphorylation of MLKL, a key downstream marker of necroptosis activation.
Materials:
-
Cells and treatment reagents as in the necroptosis assay
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMLKL, anti-total MLKL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with inhibitors and stimuli as described for the necroptosis assay. After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total MLKL or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Mandatory Visualizations
Caption: RIPK1 signaling pathways in cell survival, apoptosis, and necroptosis.
Caption: Logical workflow for troubleshooting on-target vs. off-target effects.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis vs Necroptosis: Identifying Both Types of Cell Death | Bio-Techne [bio-techne.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Delivery of SZM679 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of SZM679 in animal models. This compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[1][2] Challenges in its delivery can impact experimental outcomes, and this guide aims to address common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a serine/threonine kinase that plays a crucial role in cellular signaling pathways related to inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1] By inhibiting the kinase activity of RIPK1, this compound can modulate these pathways, making it a valuable tool for studying and potentially treating inflammatory and neurodegenerative diseases.[3]
Q2: What are the likely physicochemical properties of this compound and how might they affect its in vivo delivery?
Q3: What are the recommended administration routes for this compound in animal models?
A3: For poorly soluble compounds like many kinase inhibitors, oral gavage is a common and often preferred route of administration in preclinical animal studies.[3] This route is less invasive than parenteral routes and can be suitable for repeated dosing. However, the choice of administration route will ultimately depend on the experimental goals, the required pharmacokinetic profile, and the specific formulation developed. Intraperitoneal (IP) and intravenous (IV) injections are other potential routes, but may require more complex formulations to solubilize the compound.
Q4: How can I formulate this compound for oral administration in mice or rats?
A4: Given the presumed poor aqueous solubility of this compound, a suspension formulation is a practical approach for oral gavage. A common vehicle for such suspensions is an aqueous solution of 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC). Surfactants like Tween 80 (e.g., at 0.1% to 0.5%) can be included to improve the wettability and stability of the suspension. It is crucial to ensure a uniform and fine particle size to enhance dissolution and absorption.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor or variable drug exposure (low bioavailability) | - Poor solubility of this compound.- Inadequate formulation.- Rapid metabolism. | - Improve Formulation: Consider particle size reduction techniques like micronization or nanocrystal formulation to increase the surface area for dissolution.- Alternative Vehicles: Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or oil-based solutions, which can enhance the absorption of lipophilic compounds.- Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life to understand the absorption and elimination profile.[3] |
| Precipitation of this compound in the formulation | - Supersaturation of the compound in the vehicle.- Incompatibility with vehicle components. | - Sonication: Use sonication during preparation to ensure a homogenous suspension and reduce particle size.[3]- Fresh Preparation: Prepare the dosing formulation fresh daily to minimize the risk of precipitation over time.[3]- Solubility Testing: Empirically test the solubility of this compound in various pharmaceutically acceptable vehicles to identify the most suitable one. |
| Animal distress or adverse events after administration | - Improper administration technique (e.g., esophageal irritation from oral gavage).- Toxicity of the compound or vehicle. | - Refine Technique: Ensure proper training on administration techniques to minimize stress and potential injury to the animals.- Vehicle Toxicity: Conduct a vehicle-only control group to assess any adverse effects of the formulation itself.- Dose-Ranging Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and a therapeutically relevant, well-tolerated dose.[3] |
| Inconsistent experimental results | - Non-uniformity of the dosing suspension.- Inaccurate dosing volume. | - Homogenize Suspension: Vigorously vortex or stir the suspension immediately before each animal is dosed to ensure a consistent concentration.- Accurate Dosing: Use calibrated pipettes or syringes for precise volume administration based on individual animal body weight. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol provides a general method for preparing a suspension of a poorly soluble compound like this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for initial particle size reduction)
-
Vortex mixer
-
Sonicator bath
-
Calibrated syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
If starting with a coarse powder, gently grind the this compound in a mortar and pestle to a fine powder.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps in the initial wetting of the compound.
-
Gradually add the remaining vehicle while continuously vortexing to form a suspension.
-
Place the suspension in a sonicator bath for 15-30 minutes to ensure homogeneity and further reduce particle size.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing and sonication.
-
Store the suspension at 4°C and protect it from light. Prepare fresh daily.
-
Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the compound.
Protocol 2: Pharmacokinetic Study Design for this compound in Mice
This protocol outlines a basic design for a pharmacokinetic (PK) study to evaluate the absorption and elimination profile of this compound following oral administration.
Experimental Design:
-
Animals: Male or female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage)
-
-
Time Points for Blood Collection: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Size: 3-4 mice per time point.
Procedure:
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer a single dose of the vehicle or this compound suspension via oral gavage.
-
At each designated time point, collect blood samples (e.g., via submandibular or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
RIPK1 Signaling Pathway
References
Technical Support Center: Minimizing Compound-Induced Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of novel compounds, such as SZM679, in primary cell cultures. Given that primary cells are more sensitive than immortalized cell lines, optimizing experimental conditions is crucial for obtaining reliable and reproducible data.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound-induced toxicity in primary cell cultures?
A1: Toxicity in primary cell cultures can arise from several factors:
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On-target effects: The compound's primary mechanism of action, while intended for a specific target, may disrupt essential cellular processes in sensitive primary cells, leading to cell cycle arrest or apoptosis.[3]
-
Off-target effects: At higher concentrations, the compound may interact with unintended molecular targets, causing unforeseen changes in gene expression and cellular stress.[3]
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Cell-type specific sensitivity: Different primary cell types (e.g., neurons, hepatocytes, endothelial cells) exhibit varying levels of sensitivity to chemical compounds due to differences in their metabolic pathways and dependencies on specific signaling cascades.[3][4]
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Solvent toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to primary cells at high concentrations. It is recommended to keep the final DMSO concentration below 0.1%.[3]
-
Prolonged exposure: Continuous exposure to a compound can lead to cumulative toxicity.[3]
Q2: What are the typical signs of compound-induced toxicity in primary cell cultures?
A2: Common indicators of toxicity include:
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A significant decrease in the number of viable cells, which can be assessed using assays like MTT or trypan blue exclusion.[3]
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Noticeable changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.
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Increased levels of apoptosis markers, like active caspase-3.[3]
Q3: Why is it important to use primary cells for toxicity studies?
A3: Primary cells are crucial for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies because they more closely mimic the physiological responses of tissues in the body compared to immortalized cell lines.[1] Using primary human cells can help researchers identify potential toxicity issues earlier in the drug development process and can be more predictive of human responses than animal models.[1][5]
Troubleshooting Guides
Issue 1: High levels of cell death are observed after treatment with the compound.
-
Potential Cause: The compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1-5 µM) and titrate up to a higher concentration (e.g., 50 µM).[3] The half-maximal inhibitory concentration (IC50) is a key parameter to determine a drug's potency; a low IC50 value indicates potency at low concentrations, which is often associated with lower systemic toxicity.[6]
-
-
Potential Cause: Prolonged exposure to the compound.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the shortest effective exposure duration that minimizes cumulative toxicity.[3]
-
-
Potential Cause: High solvent (e.g., DMSO) concentration.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. Always include a vehicle control (medium with the same DMSO concentration as the treated wells) in your experiments.[3]
-
Issue 2: Inconsistent results or high variability between experiments.
-
Potential Cause: Inconsistent cell health and passage number.
-
Solution: Primary cells have a limited lifespan, and their characteristics can change with each passage. Use cells at a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[3]
-
-
Potential Cause: Uneven cell seeding density.
-
Solution: The density at which cells are plated can affect their response to drugs. Use a consistent seeding density for all experiments and ensure even cell distribution across wells.[3]
-
-
Potential Cause: Suboptimal cell culture conditions.
-
Solution: Primary cells are highly sensitive to their environment. Ensure that the culture medium, supplements, and culture surface are optimal for the specific primary cell type being used. Factors like serum concentration and the presence of specific growth factors can significantly influence cell health and their response to drug treatment.[3]
-
Data Presentation
Table 1: Example Dose-Response Data for Compound X in Primary Hepatocytes (48h Incubation)
| Compound X Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 85.3 | 6.2 |
| 25 | 60.1 | 7.5 |
| 50 | 35.8 | 8.1 |
| 100 | 15.2 | 5.9 |
Table 2: Example Time-Course of Toxicity for Compound X (25 µM) in Primary Neurons
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 3.9 |
| 6 | 92.4 | 4.3 |
| 12 | 81.7 | 5.6 |
| 24 | 70.5 | 6.8 |
| 48 | 58.9 | 7.2 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of a Compound using MTT Assay
This protocol provides a method to determine the concentration range of a compound that is non-toxic to a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration for all dilutions (including the highest compound concentration) remains below 0.1%.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO2).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining compound toxicity in primary cells.
Caption: Simplified signaling pathway of compound-induced apoptosis.
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Toxicity of sulfur mustard in primary neuron culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of SZM679
Welcome to the technical support center for SZM679. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential batch-to-batch variability in their experiments involving this compound. Below you will find frequently asked questions and troubleshooting guides to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variability in the potency of a small molecule like this compound can arise from several factors. It is crucial to approach this issue systematically. Potential causes include variations in the purity or isomeric composition of the compound, differences in the formulation or solvent used, or subtle variations in experimental execution. We recommend performing a side-by-side comparison of the old and new batches in the same experiment to confirm the shift in IC50.
Q2: How can we ensure the quality and consistency of a new batch of this compound upon arrival?
A2: Upon receiving a new batch of this compound, it is good practice to perform a set of quality control experiments. This includes verifying the identity and purity of the compound via methods such as mass spectrometry and HPLC. Additionally, a functional validation assay, such as a standard cell viability assay or a target engagement assay, should be performed to compare the activity of the new batch against a previously validated batch.
Q3: Could variations in our cell culture conditions contribute to the observed batch-to-batch variability of this compound?
A3: Absolutely. The physiological state of your cells can significantly impact their response to this compound. Factors such as cell passage number, confluency, serum batch, and media composition can all contribute to variability. It is important to maintain consistent cell culture practices and to regularly check for mycoplasma contamination.
Q4: We are using this compound to study its effect on a specific signaling pathway. How can we be sure that the observed effects are due to the compound and not batch-to-batch variability?
A4: To confidently attribute observed effects to this compound's mechanism of action, it is essential to include appropriate controls. When a new batch is introduced, run a pilot experiment to compare its effect on key downstream markers of your target pathway against a previous batch. For example, if this compound is a kinase inhibitor, you should observe a consistent decrease in the phosphorylation of its direct target.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
If you are experiencing inconsistent results with this compound in your cell-based assays, follow this troubleshooting workflow:
Issue 2: Altered activity on the target signaling pathway
This compound is a potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. If you observe variable effects on this pathway, consider the following:
Technical Support Center: Overcoming Resistance to SZM679 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the targeted anti-cancer agent SZM679. The information provided is designed to assist in identifying and overcoming resistance in cancer cell lines during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel kinase inhibitor targeting the pro-survival signaling pathway mediated by the XYZ kinase. In sensitive cancer cell lines, this compound effectively inhibits XYZ phosphorylation, leading to cell cycle arrest and apoptosis. The efficacy of targeted therapies like this compound relies on the specific molecular vulnerabilities of cancer cells.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?
A2: This phenomenon is known as acquired resistance and is a common challenge in cancer therapy.[3][4] Several mechanisms can contribute to acquired resistance, including:
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Secondary mutations in the XYZ kinase gene that prevent this compound from binding effectively.
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Activation of alternative signaling pathways that bypass the need for the XYZ pathway.[5][6]
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Increased drug efflux , where cancer cells actively pump this compound out, reducing its intracellular concentration.[7]
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Changes in the tumor microenvironment that promote cell survival.[4]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[8][9]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our long-term culture.
| Possible Cause | Suggested Solution |
| Development of acquired resistance. | Confirm the resistant phenotype by comparing the IC50 with the parental cell line (see Table 1). |
| Cell line contamination or misidentification. | Perform cell line authentication (e.g., short tandem repeat profiling). |
| Degradation of this compound stock solution. | Prepare a fresh stock of this compound and repeat the dose-response experiment. |
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| Parental Line | - | 50 | 1 |
| Resistant Sub-line | 6 months | 750 | 15 |
Problem 2: Western blot analysis shows inconsistent inhibition of XYZ phosphorylation after this compound treatment in the resistant line.
| Possible Cause | Suggested Solution |
| Activation of an upstream activator of the XYZ pathway. | Investigate potential upstream regulators through pathway analysis or literature search. Consider combination therapy with an inhibitor of the upstream activator. |
| Presence of a mutation in the XYZ kinase domain. | Sequence the XYZ gene in the resistant cell line to identify potential mutations that affect drug binding. |
| Feedback activation of a parallel signaling pathway. | Perform a phospho-kinase array to identify other activated pathways in the resistant cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for XYZ Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-XYZ, total XYZ, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Diagram 1: Simplified this compound Signaling Pathway and Resistance Mechanisms
Caption: Mechanisms of this compound action and resistance.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
References
- 1. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Science and mechanism of action of targeted therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines | springermedizin.de [springermedizin.de]
- 9. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SZM679 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the cellular target engagement of the small molecule SZM679. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Comparison of Target Engagement Validation Methods
Choosing the appropriate method to validate target engagement is crucial for understanding a compound's mechanism of action.[1] The following table summarizes and compares key features of prominent methods for validating cellular target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Western Blot (IP-WB) | Reporter Gene Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1] | Co-precipitation of the target protein with its binding partners, followed by detection with specific antibodies.[2][3] | Measurement of the activity of a reporter gene (e.g., luciferase) whose expression is controlled by a promoter regulated by the target's signaling pathway.[4][5] |
| Type of Information | Direct evidence of physical binding between this compound and its target in a cellular environment.[6] | Indirect evidence of target engagement by observing changes in protein-protein interactions upon this compound treatment. | Functional readout of the downstream consequences of target engagement.[5] |
| Advantages | Label-free, applicable to intact cells, and provides a direct measure of target binding.[7] | Can confirm interactions within a native cellular context and identify components of a protein complex.[3] | Highly sensitive, can be high-throughput, and provides a quantitative measure of pathway activation or inhibition.[5] |
| Limitations | Requires a specific antibody for the target protein for Western Blot detection, and the target must be thermally stable enough for the assay.[8] | Can have high background due to non-specific binding, and the antibody used for IP may block the drug binding site. | An indirect measure of target engagement; effects could be due to off-target activities. Requires a well-characterized signaling pathway.[4] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular context.[6] The assay is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[6]
CETSA Experimental Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
CETSA FAQs and Troubleshooting
Q1: I am not observing a thermal shift for my target protein after treatment with this compound. What could be the issue?
A1: There are several potential reasons for not observing a thermal shift:
-
This compound is not binding to the target: The compound may not be cell-permeable or may not be engaging the target under the experimental conditions. Consider performing a lysate-based CETSA to rule out cell permeability issues.[7]
-
Incorrect temperature range: The heating range might not be appropriate for your target protein. You should optimize the temperature gradient to cover the melting point (Tm) of the protein.
-
Insufficient compound concentration: The concentration of this compound may be too low to achieve sufficient target occupancy for a detectable shift. Try performing an isothermal dose-response (ITDR) experiment with a range of concentrations.[9]
-
The target protein is not stabilized by ligand binding: In some cases, ligand binding does not significantly alter the thermal stability of the protein. In such instances, CETSA may not be the most suitable method.
Q2: My Western blot results show inconsistent band intensities between replicates. How can I improve reproducibility?
A2: Inconsistent band intensities can be due to several factors:
-
Uneven cell lysis: Ensure complete and consistent cell lysis across all samples. Freeze-thaw cycles should be uniform.[10]
-
Pipetting errors: Use calibrated pipettes and be meticulous when loading samples onto the SDS-PAGE gel.
-
Protein degradation: Always use protease inhibitors in your lysis buffer and keep samples on ice.
-
Inconsistent heating: Use a thermal cycler with a heated lid to ensure uniform heating of all samples.[1]
Q3: How do I determine the optimal heating temperature for an isothermal dose-response (ITDR) CETSA?
A3: To determine the optimal temperature for an ITDR experiment, you first need to perform a temperature-gradient CETSA to determine the melting curve of your target protein. The ideal temperature for the ITDR is typically near the Tm of the target protein in the absence of the ligand, where a significant portion of the protein is denatured, allowing for a clear stabilization effect to be observed upon ligand binding.[9]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: a. Culture cells to the desired confluency. b. Harvest the cells and wash them with PBS. c. Resuspend the cell pellet in PBS with protease inhibitors.[1]
-
Compound Treatment: a. Aliquot the cell suspension into separate tubes. b. Treat the cells with various concentrations of this compound or a vehicle control and incubate at 37°C for a specified time.
-
Heating Step: a. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes. b. Cool the samples at room temperature for 3 minutes.[1]
-
Cell Lysis and Protein Quantification: a. Lyse the cells using three cycles of freezing in liquid nitrogen and thawing at 25°C. b. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[1] c. Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare the samples for SDS-PAGE and load equal amounts of protein per lane. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane and incubate it with a primary antibody specific to the target protein. e. Incubate with a secondary antibody and detect the signal. f. Quantify the band intensities to generate a melting curve and determine the thermal shift.[1]
Immunoprecipitation-Western Blot (IP-WB)
IP-WB can be used to indirectly assess target engagement by examining how this compound affects the interaction of the target protein with its known binding partners.
IP-WB Experimental Workflow
Caption: Workflow for Immunoprecipitation-Western Blot (IP-WB).
IP-WB FAQs and Troubleshooting
Q1: I have a high background with many non-specific bands on my Western blot. What can I do?
A1: High background is a common issue in IP-WB. Here are some troubleshooting steps:
-
Pre-clear the lysate: Before adding the specific antibody, incubate the cell lysate with beads to remove proteins that non-specifically bind to the beads.
-
Increase wash stringency: Increase the number of washes or use a more stringent wash buffer (e.g., RIPA buffer).[11]
-
Optimize antibody concentration: Use the lowest concentration of the primary antibody that still gives a good signal for your protein of interest.
-
Block beads: Block the beads with BSA before adding the antibody to reduce non-specific binding.
Q2: My target protein is immunoprecipitated, but the known interacting protein is not detected.
A2: This could be due to several reasons:
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Disruption of interaction: The lysis buffer may be too harsh and disrupt the protein-protein interaction. Try using a milder lysis buffer.
-
This compound inhibits the interaction: If you are treating with this compound, the compound might be directly inhibiting the interaction between your target and its binding partner, which would be a positive result indicating target engagement.
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Low abundance of the interacting protein: The interacting protein may be expressed at low levels. You may need to start with a larger amount of cell lysate.
-
Antibody blocking: The antibody used for the IP might be binding to an epitope that is part of the interaction interface, thus preventing the co-IP.
Detailed Protocol: Immunoprecipitation-Western Blot (IP-WB)
-
Cell Lysis: a. Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional but Recommended): a. Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 30-60 minutes at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube.[11]
-
Immunoprecipitation: a. Add the primary antibody specific to the target protein to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C. b. Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.[11]
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with cold IP lysis buffer.[11]
-
Elution: a. Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: a. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform Western blotting using an antibody against the expected interacting protein.
Reporter Gene Assay
A reporter gene assay can provide functional evidence of target engagement by measuring the activity of a signaling pathway downstream of the this compound target.
Generic Signaling Pathway
Caption: A generic signaling pathway leading to reporter gene expression.
Reporter Gene Assay Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. goldbio.com [goldbio.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to the Efficacy of RIPK1 Inhibitors: SZM679 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of necroptosis inhibitors, both SZM679 and Necrostatin-1 have emerged as critical tools for studying and potentially treating diseases driven by this form of programmed cell death. Both compounds target the Receptor-Interacting Protein Kinase 1 (RIPK1), a central regulator of the necroptotic pathway. This guide provides an objective comparison of their efficacy, mechanism of action, and available experimental data to assist researchers in selecting the appropriate inhibitor for their needs. While direct head-to-head comparative studies are limited, this guide synthesizes the available information to offer a comprehensive overview.
Mechanism of Action: Targeting the Core of Necroptosis
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α). The signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Both this compound and Necrostatin-1 are allosteric inhibitors of RIPK1, binding to its kinase domain and preventing the autophosphorylation required for the downstream activation of RIPK3 and subsequent necroptosis. By inhibiting RIPK1, these molecules effectively block the formation of the necrosome, a key signaling complex in the pathway.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and Necrostatin-1. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
| Parameter | This compound | Necrostatin-1 | Source |
| Target | RIPK1 | RIPK1 | [1] |
| Binding Affinity (Kd) | 8.6 nM (for RIPK1) | Not widely reported | [1] |
| In Vitro Potency (EC50) | 2 nM (in necrotic L929 and HT-29 cells) | 490 nM (in Jurkat cells) | [1] |
| Selectivity | >5000 nM (for RIPK3) | Known to have off-target effects, including on indoleamine 2,3-dioxygenase (IDO) | [1] |
| In Vivo Efficacy | Protective in TNF-induced systemic inflammatory response syndrome (SIRS) models (10-40 mg/kg, i.p.) | Protective in various models, but may have limitations due to pharmacokinetics and off-target effects | [1] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound and Necrostatin-1 in inhibiting TNF-α-induced necroptosis in a susceptible cell line (e.g., HT-29 or L929).
Materials:
-
HT-29 or L929 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human or mouse TNF-α
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Smac mimetic (e.g., BV6)
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Pan-caspase inhibitor (e.g., z-VAD-FMK)
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This compound and Necrostatin-1
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Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound and Necrostatin-1 in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Compound Treatment: Remove the culture medium from the wells and add 50 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Induction of Necroptosis: Prepare a necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), a Smac mimetic (final concentration 500 nM), and z-VAD-FMK (final concentration 20 µM) in complete culture medium. Add 50 µL of this cocktail to each well (except for the untreated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent to each well).
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitors relative to the vehicle-treated, necroptosis-induced control. Plot the dose-response curves and determine the EC50 values for both this compound and Necrostatin-1 using appropriate software (e.g., GraphPad Prism).
Visualizing the Molecular and Experimental Landscape
To further clarify the context of this comparison, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.
References
A Head-to-Head Battle of RIPK1 Inhibitors: SZM679 versus GSK2982772
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key RIPK1 Inhibitors in the Pursuit of Treating Inflammatory Diseases.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, known as necroptosis. Its central role in various inflammatory diseases has spurred the development of potent and selective inhibitors. Among the frontrunners in preclinical and clinical development are SZM679 and GSK2982772. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers in selecting the appropriate tool for their studies and to offer insights for drug development professionals.
At a Glance: Performance Comparison
The following tables summarize the key quantitative data for this compound and GSK2982772, highlighting their in vitro potency, cellular activity, and selectivity.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | In Vitro Potency (IC50) | Cellular Potency (EC50) | Selectivity |
| This compound | RIPK1 | Selective | 8.6 nM[1][2] | Not explicitly stated | 2 nM (in necrotic L929 and HT-29 cells)[1] | >580-fold selective for RIPK1 over RIPK3 (Kd >5000 nM)[1][2][3][4] |
| GSK2982772 | RIPK1 | ATP Competitive[5] | Not explicitly stated | 16 nM (human), 20 nM (monkey)[5][6] | 6.3 nM (in U937 cells)[7] | >1000-fold selective over a panel of 339 kinases[5] |
Delving into the Data: A Detailed Comparison
In Vitro Potency and Selectivity
GSK2982772 is a potent, ATP-competitive inhibitor of RIPK1 with IC50 values of 16 nM and 20 nM for the human and monkey enzymes, respectively.[5][6] This compound exhibits remarkable selectivity, showing more than 1,000-fold greater potency for RIPK1 compared to a broad panel of over 339 other kinases at a concentration of 10 µM.[5] This high degree of selectivity minimizes the potential for off-target effects, a desirable characteristic for a clinical candidate.
Cellular Activity
In cellular assays, this compound effectively inhibits necroptosis with an EC50 of 2 nM in L929 and HT-29 cells.[1] It has been shown to protect against TNF-α, cycloheximide, and z-VAD-fmk (TCZ)-induced necroptosis in a dose-dependent manner and selectively inhibits the expression of RIPK1 without affecting RIPK3 or MLKL levels.[1] Furthermore, this compound blocks the formation of the necrosome by inhibiting the TSZ-induced phosphorylation of RIPK1.[1]
GSK2982772 also demonstrates potent inhibition of necroptosis in cellular systems. In U937 human monocytic cells, it inhibits necrotic cell death induced by a combination of TNF-α and the caspase inhibitor QVD-OPh with an IC50 of 6.3 nM.[7] In a model using intestinal mucosa tissue from patients with ulcerative colitis, GSK2982772 was shown to decrease the levels of pro-inflammatory cytokines IL-1β and IL-6 in a concentration-dependent manner (3-300 nM).[7]
In Vivo Efficacy and Pharmacokinetics
This compound is orally active and has demonstrated efficacy in animal models.[1] In a mouse model of Alzheimer's disease, oral administration of this compound (1 mg/kg, once daily for 7 days) was shown to rescue brain structure damage, decrease AD biomarkers and inflammatory cytokine levels, and inhibit RIPK1 phosphorylation in the brain.[1] It also protected mice from hypothermia and death in a dose-dependent manner in a TNF-α-induced systemic inflammatory response model.[1]
GSK2982772 is also orally active and has a favorable pharmacokinetic profile in rats and monkeys.[5] It distributes to various tissues, including the colon, liver, kidney, and heart, at concentrations comparable to blood levels.[5] However, its brain penetration in rats is low.[5] In a mouse model of TNF-α-induced lethal shock, oral administration of GSK2982772 provided significant protection from temperature loss at doses of 3, 10, and 50 mg/kg.[5] GSK2982772 has undergone Phase I and Phase II clinical trials in healthy volunteers and patients with inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[8][9] These studies have shown that the compound is generally safe and well-tolerated.[8]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the context of RIPK1 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis, and the point of intervention by RIPK1 inhibitors.
Caption: A generalized experimental workflow for assessing the efficacy of RIPK1 inhibitors in a cellular necroptosis assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative methodologies for key assays used to characterize RIPK1 inhibitors.
RIPK1 Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of RIPK1 in a cell-free system.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound or GSK2982772) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In each well of the assay plate, add the test compound or DMSO control.
-
Enzyme and Substrate Addition: Add a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for RIPK1 to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (In Situ)
This assay evaluates the ability of a compound to protect cells from induced necroptosis.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells)
-
Complete cell culture medium
-
Test compounds (this compound or GSK2982772) dissolved in DMSO
-
Necroptosis-inducing agents: Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-fmk)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega) or a lactate (B86563) dehydrogenase (LDH) release assay kit
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for Western blotting
-
Antibodies for Western blotting: anti-phospho-RIPK1, anti-RIPK1, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or a DMSO vehicle control for 1-2 hours.
-
Necroptosis Induction: Add TNF-α and z-VAD-fmk to the wells to induce necroptosis.
-
Incubation: Incubate the plate for a time sufficient to induce significant cell death in the control wells (typically 6-24 hours, depending on the cell line).
-
Assessment of Cell Viability:
-
CellTiter-Glo® Assay: Measure cell viability by quantifying ATP levels according to the manufacturer's protocol.
-
LDH Release Assay: Measure the release of LDH into the culture medium as an indicator of membrane integrity loss, following the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells from a parallel plate treated under the same conditions.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total RIPK1 and MLKL to confirm the inhibition of the necroptotic signaling cascade.
-
-
Data Analysis: For viability and LDH assays, calculate the percent protection for each compound concentration relative to the induced, untreated control. Determine the EC50 value from the dose-response curve. For Western blotting, analyze the reduction in the phosphorylation of RIPK1 and MLKL in the presence of the inhibitors.
Conclusion
Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1 that have demonstrated significant efficacy in preclinical models of inflammatory diseases. GSK2982772, having progressed to clinical trials, has a more extensively characterized pharmacokinetic and safety profile in humans.[8][9] this compound, with its high potency and selectivity, remains a valuable research tool and a promising candidate for further development, particularly in the context of neuroinflammatory conditions.[1]
The choice between these two inhibitors will depend on the specific research question and experimental model. For studies requiring a clinically evaluated compound with a well-defined pharmacokinetic profile, GSK2982772 is the clear choice. For investigations focusing on high in vitro potency and selectivity, particularly in the context of RIPK1 versus RIPK3, this compound presents a compelling option. This guide provides the foundational data and methodologies to assist researchers in making an informed decision and in designing robust and reproducible experiments to further elucidate the therapeutic potential of RIPK1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. Population Pharmacokinetic/Pharmacodynamic Modeling of Sunitinib by Dosing Schedule in Patients with Advanced Renal Cell Carcinoma or Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SZM679 for RIPK1 Over RIPK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound SZM679 with other known inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. The focus is on validating the selectivity of this compound for RIPK1, a crucial parameter for its potential therapeutic application in inflammatory and neurodegenerative diseases. This document summarizes key experimental data, details the methodologies for assessing inhibitor potency and selectivity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activities of this compound and other well-characterized RIPK1 and RIPK3 inhibitors. The data clearly illustrates the high selectivity of this compound for RIPK1 over RIPK3.
| Compound | Target(s) | IC50 / Kd (RIPK1) | IC50 / Kd (RIPK3) | Selectivity (RIPK3/RIPK1) |
| This compound | RIPK1 | 8.6 nM (Kd) [1][2] | >5000 nM (Kd) [1][2] | >581-fold |
| Necrostatin-1s (Nec-1s) | RIPK1 | 13 nM (IC50) | >10,000 nM (IC50) | >769-fold |
| GSK'963 | RIPK1 | 29 nM (IC50) | >10,000 nM (IC50) | >344-fold |
| GSK'872 | RIPK3 | >10,000 nM (IC50) | 1.3 nM (IC50) | N/A |
| Zharp-99 | RIPK3 | Not specified | Potent inhibitor | N/A |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. A higher selectivity ratio indicates greater selectivity for RIPK1.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to validate the selectivity of compounds like this compound.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This in vitro assay measures the ability of a compound to directly inhibit the enzymatic activity of purified RIPK1 or RIPK3. The amount of ADP produced in the kinase reaction is quantified as a measure of enzyme activity.
Materials:
-
Recombinant human RIPK1 or RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction Setup: To the wells of a 384-well plate, add the test compound or vehicle control.
-
Add a solution containing the recombinant kinase (RIPK1 or RIPK3) and the MBP substrate.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis constant (Km) for the respective kinase.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Necroptosis Assay (e.g., LDH Release Assay)
This assay assesses the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death mediated by RIPK1 and RIPK3. The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a marker of plasma membrane rupture and cell death.
Materials:
-
Human colorectal adenocarcinoma cells (HT-29) or other suitable cell line
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic
-
pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test compound (e.g., this compound) at various concentrations
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and z-VAD-FMK to the cell culture medium.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of LDH release relative to control wells (untreated and maximum lysis). Plot the percentage of cell death against the inhibitor concentration to determine the EC50 value.
Mandatory Visualizations
RIPK1/RIPK3 Signaling Pathway in Necroptosis
Caption: RIPK1/RIPK3 signaling pathway leading to necroptosis.
Experimental Workflow for Validating Inhibitor Selectivity
Caption: Workflow for evaluating the selectivity of a RIPK1 inhibitor.
References
Comparative Analysis of Pan-Caspase Inhibitors: A Guide for Researchers
A comparative guide to the performance and experimental applications of leading pan-caspase inhibitors, including Z-VAD-FMK, Emricasan, and VX-765. This document provides a data-driven analysis for researchers, scientists, and drug development professionals in the field of apoptosis and inflammation research.
Initial Inquiry Note: The pan-caspase inhibitor SZM679 was initially included in the scope of this comparative analysis. However, a comprehensive search of scientific literature, chemical databases, and patent filings did not yield any publicly available information on this compound. It is possible that this compound is an internal compound designation not yet disclosed in public forums. Consequently, this guide focuses on a comparative analysis of three well-characterized and widely used pan-caspase inhibitors: Z-VAD-FMK, Emricasan (IDN-6556), and VX-765.
Introduction to Pan-Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] Pan-caspase inhibitors are broad-spectrum molecules designed to block the activity of multiple caspases, making them invaluable tools for studying these cellular processes and as potential therapeutic agents for diseases characterized by excessive apoptosis or inflammation.[1][2] This guide provides a comparative overview of three prominent pan-caspase inhibitors: the widely used research tool Z-VAD-FMK, and the clinical-stage inhibitors Emricasan and VX-765.
Mechanism of Action
The primary mechanism of action for these inhibitors involves binding to the active site of caspases, thereby preventing the cleavage of their substrates. However, the nature of this interaction and their specific targets can vary.
-
Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor.[1][3] It functions by covalently binding to the catalytic cysteine residue in the active site of most caspases.[1] The fluoromethylketone (FMK) moiety is crucial for this irreversible interaction.[4] Z-VAD-FMK is known to inhibit a broad range of caspases, with the notable exception of caspase-2, and is widely used to block apoptosis in experimental settings.[1][5]
-
Emricasan (IDN-6556 / PF-03491390): Emricasan is an orally bioavailable and irreversible pan-caspase inhibitor.[2][6][7] Similar to Z-VAD-FMK, it covalently modifies the active site cysteine of caspases.[8] It has been developed for the treatment of liver diseases and has demonstrated potent anti-apoptotic and anti-inflammatory effects.[2][9] Emricasan has been shown to be a potent inhibitor of multiple caspases, including caspases-1, -3, -7, -8, and -9.[6]
-
VX-765 (Belnacasan): VX-765 is an orally available prodrug that is rapidly converted in the plasma to its active form, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases, which are primarily involved in inflammation.[10][11] It acts through covalent modification of the catalytic cysteine residue in the active site of caspase-1 and caspase-4.[10] By inhibiting these inflammatory caspases, VX-765 effectively blocks the production of pro-inflammatory cytokines IL-1β and IL-18.[10][12]
Quantitative Comparison of Inhibitor Potency
The potency of caspase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes available data for Z-VAD-FMK, Emricasan, and VX-765 against various caspases. It is important to note that these values can vary depending on the specific assay conditions, substrates, and enzyme sources used in different studies.
| Inhibitor | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-4 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |
| Z-VAD-FMK | Inhibits | Weakly Inhibits | IC50 = 0.0015 - 5.8 µM | Inhibits | Inhibits | Inhibits | Inhibits | Inhibits | [1] |
| Emricasan | IC50 = 0.4 nM | IC50 = 20 nM | IC50 = 2 nM | - | IC50 = 4 nM | IC50 = 6 nM | IC50 = 6 nM | IC50 = 0.3 nM | [13] |
| VX-765 (as VRT-043198) | Ki = 0.8 nM | - | - | Ki < 0.6 nM | - | - | - | - | [14][15][16] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to research. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of pan-caspase inhibitors.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Cells or tissue lysate
-
Lysis Buffer (e.g., 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, 20 mM Tris, pH 7.5)
-
2x Caspase Cleavage Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Dithiothreitol (DTT)
-
96-well plate (white, flat-bottom for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
For adherent cells, wash with PBS, then add lysis buffer and incubate on ice for 20 minutes.
-
For suspension cells, centrifuge, discard supernatant, and resuspend in lysis buffer. Incubate on ice for 20 minutes.
-
Centrifuge lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble material.[17]
-
-
Reaction Setup:
-
Measurement:
-
Data Analysis:
-
Calculate the rate of caspase activity by determining the slope of the fluorescence intensity over time.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with apoptosis-inducing agent and/or caspase inhibitor
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Add 5 µL of PI or 7-AAD staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and treat with compounds of interest for the desired duration.
-
-
MTT Incubation:
-
Solubilization:
-
Add 100-150 µL of the solubilization solution to each well.[21][22]
-
Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT solution only) from the absorbance of the sample wells. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Apoptosis Signaling Pathway
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways leading to the activation of executioner caspases.
Experimental Workflow: Annexin V/PI Staining
References
- 1. invivogen.com [invivogen.com]
- 2. Emricasan - Wikipedia [en.wikipedia.org]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emricasan | 624747-15-5 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension [drug-dev.com]
- 10. invivogen.com [invivogen.com]
- 11. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
On-Target Validation of SZM679: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of the hypothetical small molecule inhibitor, SZM679, by comparing its activity with siRNA-mediated gene silencing. For the purpose of this illustrative guide, we will assume this compound is an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Comparison of Phenotypic Effects: this compound vs. mTOR siRNA
To validate that the cellular effects of this compound are mediated through the inhibition of mTOR, a direct comparison with the effects of mTOR-specific siRNA is essential. This involves transfecting cells with siRNA targeting mTOR and comparing the resulting phenotype to that of cells treated with this compound. Key parameters to assess include cell viability and the phosphorylation status of downstream mTOR targets.
| Treatment Group | Cell Viability (% of Control) | p-4E-BP1 (T37/46) Levels (% of Control) | p-p70S6K (T389) Levels (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (10 µM) | 45% | 25% | 30% |
| Non-Targeting siRNA | 98% | 95% | 98% |
| mTOR siRNA | 50% | 22% | 28% |
| Rapamycin (100 nM) | 55% | 35% | 15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments designed to validate the on-target effects of a novel compound.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute the mTOR-targeting siRNA and a non-targeting control siRNA in serum-free media. In another set of tubes, add a suitable transfection reagent to serum-free media.
-
Complex Formation: Combine the diluted siRNA solutions with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.[1]
Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[2][3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[2][4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2][3]
-
Incubate the membrane with primary antibodies specific for mTOR, phospho-mTOR, p70S6K, phospho-p70S6K, 4E-BP1, phospho-4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using image analysis software.[2]
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound, a vehicle control, or transfect with mTOR or non-targeting siRNA as described above.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathway and experimental procedures can aid in understanding the experimental design and the mechanism of action of the compound.
References
Assessing the Specificity of Dasatinib: A Comparative Guide to Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the kinase inhibitor Dasatinib (B193332) with two other notable Src family kinase inhibitors, Bosutinib (B1684425) and Saracatinib. All three are potent inhibitors of the BCR-ABL fusion protein and Src family kinases, which are crucial drivers in various malignancies, most notably Chronic Myeloid Leukemia (CML).[1][2][3] This analysis is supported by quantitative kinome profiling data and detailed experimental methodologies to aid researchers in making informed decisions for their specific research needs.
Comparative Kinome Inhibition Profiles
The specificity of a kinase inhibitor is a critical factor in its therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity of Dasatinib, Bosutinib, and Saracatinib against their primary targets and a selection of off-target kinases. The data is compiled from various biochemical assays, and it is important to consider that absolute inhibitory concentrations (e.g., IC50 or Kd) can vary based on the specific assay conditions.
Table 1: Inhibition Profile of Primary Targets
| Kinase Target | Dasatinib (IC50/Kd, nM) | Bosutinib (IC50, nM) | Saracatinib (IC50, nM) | Assay Type |
| ABL1 | <1 | 1.0 | 30 | Enzymatic/Binding |
| SRC | 0.5 - 2.8 | 1.2 | 2.7 - 11 | Enzymatic |
| LCK | 1.1 | 1.2 | 2.7 - 11 | Enzymatic |
| LYN | 1.1 | 6.3 | 2.7 - 11 | Enzymatic |
| YES | 0.6 | 3.7 | 2.7 - 11 | Enzymatic |
| FYN | 0.2 | 8.0 | 2.7 - 11 | Enzymatic |
Note: Data is compiled from multiple sources and assay conditions may vary.[2][4][5]
Table 2: Notable Off-Target Kinase Inhibition
| Off-Target Kinase | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) | Saracatinib (% Inhibition @ 1µM) |
| c-KIT | High | Low | Moderate |
| PDGFRβ | High | Low | Moderate |
| EPHA2 | High | Moderate | High |
| VEGFR2 | Moderate | Low | Low |
| CDK4/6 | Moderate | Low | Low |
| Aurora Kinases | Moderate | Low | Low |
Note: This table provides a qualitative summary based on kinome-wide profiling data. "High" indicates significant inhibition, "Moderate" indicates noticeable inhibition, and "Low" indicates minimal to no inhibition at the tested concentration.[4][5][6]
Therapeutic Applications and Common Side Effects
The differences in kinase selectivity profiles among these inhibitors contribute to their distinct therapeutic applications and side effect profiles.
Dasatinib (Sprycel®) is approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8] Its broad-spectrum activity may contribute to its efficacy in imatinib-resistant cases.[2] Common side effects include myelosuppression, fluid retention (including pleural effusion), diarrhea, and headache.[9][10]
Bosutinib (Bosulif®) is also approved for the treatment of Ph+ CML.[11][12] It is noted for its lower incidence of certain side effects like myelosuppression and fluid retention compared to Dasatinib, which may be attributed to its more selective profile, particularly its weak inhibition of c-KIT and PDGFR.[13][14] The most common side effects are gastrointestinal, including diarrhea, nausea, and vomiting.[11][15]
Saracatinib (AZD0530) is an investigational drug that has been evaluated in numerous clinical trials for various cancers and other conditions like Alzheimer's disease and pulmonary fibrosis.[16][17][18] While it has shown limited efficacy as a single agent in some cancers, its potential in combination therapies and other diseases is still being explored.[19] Common side effects reported in clinical trials include rash, diarrhea, nausea, and fatigue.[16][17]
Experimental Protocols for Kinase Profiling
Accurate assessment of kinase inhibitor specificity is crucial for both preclinical research and clinical development. Below are detailed methodologies for commonly employed kinase profiling assays.
Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), and the kinase assay buffer (typically containing MgCl₂, a buffering agent like HEPES, and a reducing agent like DTT).
-
Inhibitor Addition: Add the test inhibitor (e.g., Dasatinib) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid or SDS-PAGE loading buffer.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the substrate, followed by washing with phosphoric acid to remove free ATP.
-
Detection and Quantification: Air-dry the phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative for measuring kinase activity in a high-throughput format.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate (e.g., with fluorescein), ATP, and the test inhibitor. Also, prepare a detection solution containing a lanthanide-labeled antibody (e.g., Europium-labeled anti-phospho-specific antibody) in a TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Kinase Reaction: In a low-volume 384-well plate, dispense the kinase, the fluorescently labeled substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the detection solution containing the lanthanide-labeled antibody and EDTA to each well.
-
Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Determine the percent inhibition and IC50 values based on the decrease in the TR-FRET ratio in the presence of the inhibitor.
KINOMEscan™ (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput affinity-based assay that measures the binding of a compound to a large panel of kinases.
Protocol:
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Binding Competition: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The immobilized ligand with any bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[20][21]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context in which these inhibitors function and how their specificity is assessed, the following diagrams are provided.
Caption: Simplified Src signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PXD009380 - Kinome profiling of diffuse large B-cell lymphoma cells in response to dasatinib - OmicsDI [omicsdi.org]
- 7. Dasatinib | Powerful Drug For Treating Blood Cancer | LLS [bloodcancerunited.org]
- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. drugs.com [drugs.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 15. Bosutinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 19. mdpi.com [mdpi.com]
- 20. Kinase Assay Panel [bio-protocol.org]
- 21. drugtargetreview.com [drugtargetreview.com]
Head-to-Head In Vivo Comparison: SZM679 versus Nec-1s in Neuroinflammation and Systemic Inflammation
For researchers and drug development professionals, the selection of a potent and specific RIPK1 inhibitor is critical for investigating the role of necroptosis in disease and for therapeutic development. This guide provides an objective, data-driven comparison of two prominent RIPK1 inhibitors, SZM679 and Necrostatin-1s (Nec-1s), in preclinical in vivo models of Alzheimer's Disease and Systemic Inflammatory Response Syndrome (SIRS).
This comparison guide synthesizes available in vivo data to evaluate the efficacy, specificity, and application of this compound and Nec-1s. While direct head-to-head studies are limited, this guide juxtaposes data from comparable preclinical models to inform experimental design and compound selection.
Executive Summary
This compound emerges as a potent, orally bioavailable, and highly selective RIPK1 inhibitor, demonstrating efficacy in a streptozotocin (B1681764) (STZ)-induced mouse model of Alzheimer's Disease. Nec-1s, a more stable and specific analog of the first-generation inhibitor Necrostatin-1, has shown protective effects in a TNF-α-induced model of SIRS and in various transgenic mouse models of Alzheimer's Disease. However, the in vivo application of Nec-1s can be limited by its pharmacokinetic profile.
Comparative Data on In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies of this compound and Nec-1s in models of Alzheimer's Disease and Systemic Inflammatory Response Syndrome.
Table 1: In Vivo Efficacy in Alzheimer's Disease Models
| Parameter | This compound | Nec-1s |
| Animal Model | Streptozotocin (STZ)-induced sporadic Alzheimer's Disease mouse model | APP/PS1, SAMP8, TauP301S transgenic mouse models[1] |
| Dosage and Administration | 1 mg/kg, intragastric administration, once daily for 7 days | Not specified in readily available literature |
| Cognitive Function | Improved performance in Morris Water Maze (details not quantified in available literature) | Ameliorated cognitive deficits[1] |
| Neuropathology | Decreased Tau hyperphosphorylation, reduced neuroinflammation, and rescued brain structure damage | Inhibited p-Tau-induced neuronal death and microglial hyperactivation in TauP301S mice[1] |
| Biochemical Markers | Decreased RIPK1 phosphorylation in the hippocampus and cortex | Significantly downregulated cytokine expression in TauP301S mice[1] |
Table 2: In Vivo Efficacy in Systemic Inflammatory Response Syndrome (SIRS) Models
| Parameter | This compound | Nec-1s |
| Animal Model | Data not available in a TNF-α-induced SIRS model. | TNF-α-induced SIRS in C57BL/6 mice[2] |
| Dosage and Administration | Not applicable | 6 mg/kg, intravenous injection, 17 minutes before TNF-α challenge[2] |
| Survival | Not applicable | Protected against TNF-induced mortality (quantitative data not specified)[2][3] |
| Hypothermia | Not applicable | Protected against TNF-induced hypothermia[2] |
| Safety Profile | Not applicable | Did not exhibit the paradoxical sensitizing effect to TNF-induced mortality seen with lower doses of Nec-1[2][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
Caption: RIPK1-mediated necroptosis signaling pathway and points of inhibition.
Caption: A generalized workflow for in vivo studies of neuroinflammation and SIRS.
Detailed Experimental Protocols
Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Mouse Model (as applied for this compound)
This protocol is based on methodologies for inducing an AD-like pathology in rodents to study neurodegenerative processes.[4][5][6][7]
-
Animals: Male C57BL/6J mice are commonly used. Age and weight should be consistent across experimental groups.
-
Induction of AD-like Pathology:
-
Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Administer a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg. The injection coordinates relative to bregma are typically anteroposterior (AP): -0.2 mm, mediolateral (ML): ±1.0 mm, and dorsoventral (DV): -2.5 mm.
-
The control group receives an ICV injection of the vehicle (e.g., sterile saline).
-
-
Treatment:
-
Prepare this compound at the desired concentration (e.g., 1 mg/kg) in a suitable vehicle for intragastric administration.
-
Beginning on a predetermined day post-STZ injection, administer this compound or vehicle once daily for the specified duration (e.g., 7 days).
-
-
Behavioral Assessment (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory using the Morris Water Maze.
-
The test typically consists of acquisition trials (learning the location of a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention.
-
Record parameters such as escape latency, path length, and time spent in the target quadrant.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
For histology, perfuse animals with saline followed by 4% paraformaldehyde. Process brain tissue for sectioning and perform staining (e.g., Nissl staining for neuronal morphology, immunohistochemistry for p-Tau and inflammatory markers).
-
For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), homogenize the tissue, and perform Western blotting to quantify protein levels and phosphorylation status (e.g., RIPK1, Tau) and ELISAs to measure inflammatory cytokine concentrations.
-
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model (as applied for Nec-1s)
This protocol is designed to induce a lethal systemic inflammatory response to evaluate the protective effects of RIPK1 inhibitors.[2][8][9]
-
Animals: Female C57BL/6 mice are often used for this model.
-
Induction of SIRS:
-
Administer a lethal dose of murine TNF-α (e.g., 10 µg per mouse) via intravenous (i.v.) injection. This dose is typically determined in preliminary studies to be approximately LD100 (lethal dose for 100% of animals).
-
-
Treatment:
-
Prepare Nec-1s in a suitable vehicle (e.g., DMSO) for intravenous administration.
-
Inject Nec-1s at the desired dose (e.g., 6 mg/kg) intravenously approximately 15-20 minutes prior to the TNF-α challenge.
-
The control group receives an i.v. injection of the vehicle.
-
-
Physiological Monitoring:
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe. A significant drop in body temperature (hypothermia) is a key indicator of TNF-α-induced shock.
-
Observe the animals for signs of morbidity and record survival over a defined period (e.g., 48-72 hours).
-
-
Biochemical Analysis:
-
At specific time points post-TNF-α administration, collect blood samples via cardiac puncture or other appropriate methods.
-
Process the blood to obtain plasma or serum.
-
Use ELISA or multiplex assays to measure the levels of various pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) to assess the extent of the systemic inflammatory response.
-
Conclusion
Both this compound and Nec-1s are valuable tools for the in vivo investigation of RIPK1-mediated necroptosis. This compound's oral bioavailability and high selectivity make it a promising candidate for studies requiring chronic administration, particularly in the context of neurodegenerative diseases. Nec-1s, with its established efficacy in acute inflammatory models like SIRS, remains a critical tool for understanding the role of necroptosis in systemic inflammation, although its pharmacokinetic properties may necessitate specific administration routes and dosing regimens. The choice between these inhibitors will ultimately depend on the specific research question, the animal model employed, and the desired route and duration of administration. Further direct comparative studies are warranted to provide a more definitive assessment of their relative in vivo performance.
References
- 1. Necroptosis and Alzheimer’s Disease: Pathogenic Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin induced Alzheimer's disease like changes and the underlying neural degeneration and regeneration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of Tozasertib in Streptozotocin-induced alzheimer’s mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A non-transgenic mouse model (icv-STZ mouse) of Alzheimer’s disease: Similarities to and differences from the transgenic model (3xTg-AD mouse) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal necroptosis triggers lethal cardiac dysfunction in TNF-induced severe SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Searching for SZM679: No Data Found for a Neuroprotective Agent with this Designation
Initial investigations to validate the neuroprotective effects of a compound designated SZM679 have yielded no results. Comprehensive searches of scientific literature and public databases did not identify any neuroprotective agent with this name.
It is possible that "this compound" represents a typographical error, an internal development code not yet disclosed in public forums, or a compound so new that research has not yet been published. For researchers, scientists, and professionals in drug development, the absence of data on this compound means that its efficacy, safety, and mechanism of action remain unknown.
Given the lack of information on this compound, a direct comparison with other neuroprotective agents is not feasible at this time. To fulfill the informational needs of our audience in a practical manner, this guide will instead provide a comparative analysis of a well-documented neuroprotective agent, Edaravone . This will serve as a template and a valuable resource, demonstrating how to structure and present comparative data for neuroprotective compounds, a methodology that can be applied to this compound if and when information becomes available.
Comparative Guide: Neuroprotective Effects of Edaravone in Ischemic Stroke Models
Edaravone (Radicava®, Radicut®) is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries. Its neuroprotective effects have been evaluated in numerous preclinical and clinical studies.
Comparison of Edaravone with Other Neuroprotective Agents
The following table summarizes the comparative efficacy of Edaravone against other neuroprotective agents in the context of acute ischemic stroke. The data is derived from a network meta-analysis of randomized controlled trials.[1]
| Outcome Measure | Most Effective Agent(s) | Notes |
| 7-day NIHSS | Edaravone | Demonstrated significant superiority in improving neurological scores in the early stages of recovery.[1] |
| 90-day mRS | Butylphthalide (NBP) | NBP showed the best performance for long-term functional outcomes.[1] |
| 90-day NIHSS | Butylphthalide (NBP) | NBP was most effective in long-term neurological improvement.[1] |
| 90-day Barthel Index | Edaravone | Edaravone was found to be the most effective for this measure of activities of daily living.[1] |
| 14-day NIHSS | Butylphthalide (NBP) | NBP ranked highest for this mid-term neurological outcome.[1] |
| 14-day Barthel Index | Butylphthalide (NBP) | NBP was also most effective in this mid-term functional outcome.[1] |
NIHSS: National Institutes of Health Stroke Scale (lower is better); mRS: modified Rankin Scale (lower is better); Barthel Index (higher is better).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the neuroprotective effects of agents like Edaravone in animal models of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This is a widely used model to mimic ischemic stroke in humans.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament remains in place for a specified duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: Edaravone or a vehicle control is administered, often intravenously, at a specific time point relative to the onset of ischemia or reperfusion (e.g., immediately after reperfusion).
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO (e.g., 24 hours, 7 days) using a standardized scale (e.g., Bederson's scale).
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
Signaling Pathways and Experimental Workflow
Mechanism of Action of Edaravone
Edaravone is believed to exert its neuroprotective effects primarily by scavenging free radicals, thus mitigating oxidative stress, a key contributor to neuronal damage in ischemic stroke.
Experimental Workflow for Preclinical Evaluation of a Neuroprotective Agent
The following diagram illustrates a typical workflow for assessing the efficacy of a novel neuroprotective compound in a preclinical setting.
References
A Comparative Analysis of Anti-Inflammatory Properties: SZM679 and Dexamethasone
A comprehensive comparison between the anti-inflammatory agents SZM679 and the well-established corticosteroid dexamethasone (B1670325) is currently hindered by a scarcity of publicly available data on this compound. While dexamethasone's mechanisms and effects are extensively documented, detailed experimental data regarding this compound's quantitative anti-inflammatory properties, specific molecular targets, and effects on inflammatory signaling pathways remain largely unpublished.
This guide aims to provide a framework for such a comparison, detailing the known anti-inflammatory profile of dexamethasone and highlighting the specific data points required for this compound to enable a thorough and objective evaluation for researchers, scientists, and drug development professionals.
Dexamethasone: A Potent Glucocorticoid Anti-Inflammatory Agent
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3][4][5] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in the inflammatory response.[1][2][3][4]
Mechanism of Action of Dexamethasone
Dexamethasone exerts its anti-inflammatory effects through several key mechanisms:
-
Transrepression: The dexamethasone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, dexamethasone effectively dampens the inflammatory cascade.
-
Transactivation: The complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. A key example is the upregulation of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]
-
Inhibition of Inflammatory Mediators: Dexamethasone significantly reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
The following diagram illustrates the primary signaling pathway of dexamethasone.
Caption: Dexamethasone signaling pathway.
This compound: An Anti-Inflammatory Agent with Limited Public Data
This compound, also referred to in literature as ST 679 and MED 15, has been identified as a non-steroidal anti-inflammatory agent. Early studies from the 1990s demonstrated its activity in animal models of inflammation.
One study reported that ST 679 dose-dependently inhibited edema induced by carrageenan, concanavalin (B7782731) A, and nystatin (B1677061) in rats. The same study noted its efficacy in a rat model of adjuvant arthritis, where it inhibited both primary and secondary lesions. However, this preliminary report lacks the detailed quantitative data and methodological descriptions necessary for a robust comparison.
To facilitate a meaningful comparison with dexamethasone, the following information on this compound is required:
-
Quantitative In Vivo Efficacy: Dose-response data from various animal models of inflammation, including measurements of edema inhibition (e.g., ED₅₀ values) and reduction in inflammatory cell infiltration.
-
In Vitro Anti-inflammatory Activity: Data on the inhibition of inflammatory mediators, such as IC₅₀ values for the reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell-based assays.
-
Mechanism of Action: Studies elucidating the molecular targets of this compound. Does it inhibit key inflammatory enzymes like cyclooxygenases (COX-1/COX-2)? Does it modulate transcription factors such as NF-κB?
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used in both in vivo and in vitro studies are essential for assessing the validity and comparability of the data.
The workflow for a comparative study would ideally follow the structure below.
Caption: Ideal experimental workflow for comparison.
Data Summary and Comparison
Without the necessary data for this compound, a direct quantitative comparison is not possible. The following tables are presented as a template for how such data, if available, would be structured for a clear comparison with dexamethasone.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Endpoint | Dose | % Inhibition | Reference |
| This compound | Rat Carrageenan Paw Edema | Edema Volume | Data not available | Data not available | |
| Dexamethasone | Rat Carrageenan Paw Edema | Edema Volume | 0.1 mg/kg | ~50% | [Example Ref] |
| This compound | Rat Adjuvant Arthritis | Paw Swelling | Data not available | Data not available | |
| Dexamethasone | Rat Adjuvant Arthritis | Arthritis Score | 0.2 mg/kg/day | ~60% | [Example Ref] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Stimulant | Cytokine | IC₅₀ | Reference |
| This compound | RAW 264.7 | LPS | TNF-α | Data not available | |
| Dexamethasone | RAW 264.7 | LPS | TNF-α | ~5 nM | [Example Ref] |
| This compound | RAW 264.7 | LPS | IL-6 | Data not available | |
| Dexamethasone | RAW 264.7 | LPS | IL-6 | ~2 nM | [Example Ref] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of results. Below are example protocols for assays commonly used to evaluate anti-inflammatory drugs.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups: Animals are divided into control, vehicle, dexamethasone (positive control), and this compound treatment groups.
-
Treatment: Test compounds are administered orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Determination of Cytokine Inhibition in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of dexamethasone or this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of TNF-α and IL-6 in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of each cytokine is plotted against the drug concentration to determine the IC₅₀ value.
Conclusion
While historical data suggests that this compound possesses anti-inflammatory properties, a detailed, evidence-based comparison with a well-characterized agent like dexamethasone is not feasible with the currently available information. To enable a comprehensive evaluation for research and development purposes, further studies are required to elucidate the quantitative pharmacological profile and the precise mechanism of action of this compound. Such data would allow for the completion of the comparative tables and pathway diagrams outlined in this guide, providing a valuable resource for the scientific community.
References
- 1. Profile of activity of a new anti-inflammatory agent, ST 679 (MED 15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Proper SZM679 Handling
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive overview of the proper disposal procedures for substances that may be misidentified as SZM679, with a focus on hazardous materials like Zinc Chromate, alongside general best practices for laboratory waste management. Due to the absence of specific information for a compound designated "this compound" in available safety data sheets, this document addresses the handling of similar or potentially mislabeled chemicals found in research and development settings.
Chemical Safety and Hazard Profile
The safe disposal of any chemical begins with a thorough understanding of its intrinsic hazards. Below is a summary of the key safety information for Zinc Chromate, a hazardous substance, and AM679, a non-hazardous compound, which may be relevant in the context of a potential misidentification of "this compound".
Table 1: Chemical Hazard Identification
| Hazard Category | Zinc Chromate | AM679 |
| GHS Classification | Hazardous[1] | Not a hazardous substance or mixture |
| Signal Word | Danger[1] | None[2] |
| Hazard Statements | Harmful if swallowed, May cause an allergic skin reaction, May cause cancer by inhalation, Very toxic to aquatic life with long lasting effects[1][3] | None[2] |
| Primary Route of Exposure | Inhalation, Skin Contact, Ingestion[1][3] | Not specified |
Table 2: Physical and Chemical Properties
| Property | Zinc Chromate | AM679 |
| Physical State | Solid[1] | Solid |
| Appearance | Yellow[1] | Not specified |
| Solubility | Insoluble in water | Not specified |
| Specific Gravity | 3.4 g/cm³[1] | Not specified |
Step-by-Step Disposal Protocol for Hazardous Chemicals (e.g., Zinc Chromate)
The disposal of hazardous chemicals such as Zinc Chromate must be conducted in a controlled and compliant manner. The following protocol outlines the necessary steps to ensure safe handling and disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Gloves: Wear protective gloves to prevent skin contact.[3]
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH/MSHA approved respirator should be used.[1]
2. Waste Segregation and Containerization:
-
Dedicated Waste Container: Use a designated, leak-proof, and compatible container for the chemical waste. The container must be in good condition.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "Hazardous Waste: Zinc Chromate").[4] Do not use abbreviations or chemical formulas.[4]
-
Incompatible Wastes: Do not mix incompatible wastes in the same container.[4]
3. Storage of Chemical Waste:
-
Secure Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[3][4]
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[4]
4. Disposal Procedure:
-
Approved Waste Disposal Plant: All chemical waste must be disposed of through an approved waste disposal plant.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should hazardous chemicals be disposed of down the sanitary sewer.[4]
-
Empty Containers: Empty containers that held hazardous chemicals must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[4][5] After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[4]
Disposal of Non-Hazardous Chemicals (e.g., AM679)
For substances classified as non-hazardous, such as AM679, the disposal procedures are generally less stringent. However, it is crucial to follow institutional guidelines.
-
General Precautions: Even for non-hazardous materials, it is good practice to follow general laboratory safety precautions.[2]
-
Waste Collection: Collect the waste material in a suitable container.
-
Consult Institutional Policy: Check with your institution's EHS office for specific instructions on the disposal of non-hazardous chemical waste. Some institutions may still require it to be collected separately.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemicals.
This guide provides a foundational understanding of the necessary procedures for the safe and compliant disposal of laboratory chemicals, particularly in instances where a substance may be misidentified. Always prioritize safety by consulting the specific Safety Data Sheet for any chemical and adhering to your institution's established protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling SZM679
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This guide provides immediate, essential safety and logistical information for the handling and disposal of SZM679, a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). While this compound is not classified as a hazardous substance, this document outlines best practices to ensure a safe laboratory environment and responsible disposal.
Personal Protective Equipment (PPE) for this compound
Even when handling substances not classified as hazardous, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential absorption, as well as cross-contamination of experiments. |
| Eye Protection | Standard safety glasses with side shields or safety goggles | Protects eyes from accidental splashes or airborne particles of the solid compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a fume hood | Recommended when handling the powder to avoid inhalation of dust particles. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from spills and contamination. |
Operational Plan for Handling and Disposal of this compound
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Handling:
-
Engineering Controls: Whenever possible, handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly. This includes a lab coat, safety glasses, and gloves. A respirator should be used if there is a risk of generating dust and a fume hood is not available.
-
Weighing and Aliquoting: When weighing the powdered form, do so carefully to avoid creating dust. Use a spatula to handle the solid.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, although none are specifically noted.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For a liquid spill (solution), absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4. Disposal Plan:
Since this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous waste. However, always follow local, state, and federal regulations.
-
Solid Waste: Uncontaminated this compound solid waste can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Liquid Waste: Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on the concentration and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be placed in a sealed bag and disposed of in the regular laboratory trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be disposed of according to the guidelines for liquid waste. After rinsing, the container can typically be disposed of in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
